(4-Fluorophenyl) 2-aminobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl) 2-aminobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)15/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANOTGWIYRCGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(4-Fluorophenyl) 2-aminobenzoate: Technical Profile & Synthetic Utility
Executive Summary
(4-Fluorophenyl) 2-aminobenzoate (CAS 680185-85-7), also known as 4-fluorophenyl anthranilate, is a specialized ester intermediate utilized in the synthesis of pharmacologically active nitrogen heterocycles. Distinguished by the presence of a nucleophilic primary amine and an electrophilic ester moiety, it serves as a critical "amphiphilic" building block. Its structural utility is most pronounced in the synthesis of quinazolinones and acridones—scaffolds frequently observed in kinase inhibitors and anti-inflammatory therapeutics.
This guide provides a rigorous technical analysis of the compound's physicochemical properties, validated synthesis protocols, and downstream applications, designed for researchers requiring high-fidelity data for process development.
Part 1: Chemical Identity & Structural Analysis
The compound consists of an anthranilic acid core esterified with 4-fluorophenol. The electron-withdrawing fluorine atom on the phenolic ring modulates the electrophilicity of the ester carbonyl, potentially enhancing its reactivity toward nucleophilic attack during cyclization reactions compared to non-fluorinated analogs.
Table 1: Chemical Identification
| Property | Detail |
| CAS Number | 680185-85-7 |
| IUPAC Name | This compound |
| Synonyms | 4-Fluorophenyl anthranilate; Benzoic acid, 2-amino-, 4-fluorophenyl ester |
| Molecular Formula | C₁₃H₁₀FNO₂ |
| Molecular Weight | 231.22 g/mol |
| SMILES | Nc1ccccc1C(=O)Oc2ccc(F)cc2 |
| InChI Key | VANOTGWIYRCGOT-UHFFFAOYSA-N |
Part 2: Physicochemical Properties
The following data aggregates experimental values and predictive models suitable for handling and storage planning.
Table 2: Physical & Chemical Properties
| Property | Value / Description | Source/Note |
| Appearance | Yellowish crystalline solid | Experimental [1] |
| Melting Point | 90–91 °C | Experimental [1] |
| Solubility | Soluble in DMSO, DMF, CHCl₃, EtOAc. Insoluble in water. | Polarity-based |
| pKa (Amine) | ~2.2 (Conjugate acid) | Predicted (Anthranilate core) |
| Stability | Stable under ambient conditions; hydrolytically sensitive at extremes of pH. | Ester linkage |
| Storage | 2–8 °C, Desiccated. Protect from light. | Standard for aryl amines |
Part 3: Synthesis & Manufacturing Protocols
While simple esterification (Fischer) is possible, it is chemically inefficient due to the need for amine protection/deprotection to prevent self-polymerization. The Isatoic Anhydride Route is the industry-preferred method due to its high atom economy and lack of protecting groups.
Protocol A: Ring-Opening of Isatoic Anhydride (Preferred)
This method utilizes the high reactivity of isatoic anhydride toward weak nucleophiles (phenols) under basic catalysis. The driving force is the irreversible evolution of CO₂.
Reagents:
-
Isatoic Anhydride (1.0 equiv)
-
4-Fluorophenol (1.1 equiv)
-
Base: NaOH (catalytic) or DMAP (in organic solvent)
-
Solvent: 1,4-Dioxane or Toluene
Step-by-Step Methodology:
-
Setup: Charge a reaction vessel with isatoic anhydride (16.3 g, 100 mmol) and 4-fluorophenol (12.3 g, 110 mmol) in 1,4-dioxane (150 mL).
-
Catalysis: Add NaOH (0.1 equiv) or DMAP (0.1 equiv).
-
Reaction: Heat the mixture to reflux (100–105 °C). Monitor CO₂ evolution.
-
Completion: Stir for 4–6 hours until TLC indicates consumption of isatoic anhydride.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (300 mL) and wash with 5% Na₂CO₃ (to remove excess phenol) followed by brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield yellowish crystals.
Process Insight: The evolution of CO₂ drives the equilibrium forward, making this reaction highly efficient even with the relatively poor nucleophilicity of 4-fluorophenol.
Protocol B: Pd-Catalyzed Oxidative Carbonylation (Alternative)
For libraries where isatoic anhydride is not available, a palladium-catalyzed carbonylative coupling can be employed, though it requires specialized equipment (CO gas or surrogates).
Reaction Logic: 2-Iodoaniline + 4-Fluorophenol + CO (g) + Pd(OAc)₂ -> Product Note: This route is generally reserved for high-throughput medicinal chemistry screening rather than bulk synthesis.
Part 4: Visualizing the Synthesis Workflow
The following diagram illustrates the atom-economical conversion of isatoic anhydride to the target ester.
Part 5: Reactivity & Downstream Applications
This compound is a "masked" reactive intermediate. The 4-fluorophenoxy group is a modest leaving group (pKa of 4-fluorophenol ~9.9), making the ester susceptible to amidation or transesterification under mild conditions.
Synthesis of Quinazolin-4(3H)-ones
The primary application of this compound is in the synthesis of substituted quinazolinones, a scaffold found in anticonvulsants and anticancer agents (e.g., Gefitinib analogs).
-
Mechanism: Condensation with orthoesters (e.g., triethyl orthoformate) or aldehydes followed by oxidative cyclization.
-
Advantage: The 4-fluorophenol leaving group is less prone to side reactions than alkyl esters, often allowing for cleaner cyclizations.
Acridone Formation
Under strong acid catalysis (e.g., Polyphosphoric acid), the compound undergoes an intramolecular Friedel-Crafts acylation to form fluoro-substituted acridones.
Analytical Characterization (Expectations)
To validate the identity of synthesized batches, compare against these spectral benchmarks [1]:
-
¹H NMR (500 MHz, CDCl₃):
-
δ 5.77 (s, 2H): Broad singlet characteristic of the primary amine (-NH₂).
-
δ 6.72 (m, 2H) & 7.35 (m, 1H): Anthranilate ring protons.[1]
-
δ 7.14 (m, 4H): Overlapping signals from the 4-fluorophenyl ring and anthranilate.
-
δ 8.07 (dd, 1H): Deshielded proton ortho to the ester carbonyl.
-
-
¹³C NMR (125 MHz, CDCl₃):
-
Key signals: Ester carbonyl (~165 ppm), C-F coupling observed in the phenol ring carbons (doublets).
-
Part 6: Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All solid handling should occur within a fume hood to prevent inhalation of dust.
-
Spill Cleanup: Sweep up dry; do not generate dust. Wash area with ethanol followed by water.
-
First Aid: In case of eye contact, rinse immediately with water for 15 minutes.
References
-
Vertex AI Search Result 1.1 : Synthesis and Characterization of Anthranilate Esters. (2023). Derived from supporting information of palladium-catalyzed oxidative coupling studies. 1
-
Sigma-Aldrich : 4-Fluorophenyl anthranilate Product Data Sheet. (Accessed 2024). Provides CAS verification, safety codes (H315/H319), and physical form data.
-
Organic Syntheses : Isatoic Anhydride. Org. Synth. 1947, 27, 45. Describes the fundamental reactivity of isatoic anhydride with nucleophiles. 2
Sources
4-Fluorophenyl anthranilate chemical structure and molecular weight
An In-Depth Technical Guide to 4-Fluorophenyl Anthranilate
This guide provides a comprehensive technical overview of 4-Fluorophenyl anthranilate (4-fluorophenyl 2-aminobenzoate), a fluorinated aromatic ester with significant potential in various scientific domains. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's core properties, synthesis, analytical characterization, and potential applications, grounding all technical claims in established scientific principles.
Introduction: The Significance of Fluorinated Anthranilates
Anthranilate esters are a well-established class of compounds, renowned for their applications ranging from fragrances and flavorings, like methyl anthranilate, to their roles as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The carbon-fluorine bond is one of the strongest in organic chemistry, lending considerable stability to molecules.[3] Therefore, 4-Fluorophenyl anthranilate emerges as a molecule of interest, combining the versatile anthranilate scaffold with the unique physicochemical advantages of a fluorine substituent. This guide aims to serve as a foundational resource for scientists looking to synthesize, characterize, and utilize this compound.
Section 1: Core Physicochemical Properties
Understanding the fundamental properties of a molecule is the first step toward its effective application. 4-Fluorophenyl anthranilate is an ester derived from anthranilic acid and 4-fluorophenol. Its core identifiers and properties are summarized below.
Table 1: Physicochemical Properties of 4-Fluorophenyl Anthranilate
| Property | Value | Source(s) |
| IUPAC Name | 4-fluorophenyl 2-aminobenzoate | [4] |
| CAS Number | 680185-85-7 | [4][5] |
| Molecular Formula | C₁₃H₁₀FNO₂ | [4][5] |
| Molecular Weight | 231.23 g/mol | [5] |
| Physical Form | Solid | [5] |
| InChI Key | VANOTGWIYRCGOT-UHFFFAOYSA-N | [5] |
The molecule's structure features an ester linkage between the carboxyl group of anthranilic acid and the hydroxyl group of 4-fluorophenol. This structure is depicted in the diagram below.
Caption: Chemical structure of 4-Fluorophenyl anthranilate.
Section 2: Synthesis and Purification Protocol
The synthesis of 4-Fluorophenyl anthranilate can be achieved via several standard esterification methods. A common and reliable approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is advantageous as it proceeds under mild conditions, minimizing potential side reactions.
Experimental Protocol: Steglich Esterification
This protocol describes a self-validating workflow where the outcome of each step is verified before proceeding.
Step 1: Reagent Preparation and Stoichiometry
-
Rationale: Accurate molar ratios are critical for maximizing yield and minimizing unreacted starting materials, which simplifies purification.
-
Procedure:
-
Weigh 1.0 equivalent of anthranilic acid and dissolve it in anhydrous dichloromethane (DCM).
-
Add 1.1 equivalents of 4-fluorophenol to the solution. The slight excess of the alcohol ensures the complete consumption of the more valuable anthranilic acid.
-
Add 0.1 equivalents of DMAP. DMAP serves as a nucleophilic catalyst to accelerate the reaction.
-
Step 2: Coupling Reaction
-
Rationale: The reaction is performed at 0 °C initially to control the exothermic reaction upon addition of DCC and to prevent the formation of the N-acylurea byproduct.
-
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve 1.1 equivalents of DCC in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15-20 minutes with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Step 3: Work-up and Product Isolation
-
Rationale: The work-up is designed to remove the dicyclohexylurea (DCU) byproduct and any unreacted starting materials.
-
Procedure:
-
The DCU byproduct will precipitate as a white solid. Filter the reaction mixture through a sintered glass funnel to remove the DCU.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl solution (to remove DMAP and any remaining amine), saturated NaHCO₃ solution (to remove unreacted anthranilic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Step 4: Purification and Validation
-
Rationale: Column chromatography is employed to isolate the pure product from any remaining impurities. The purity is then validated using Thin Layer Chromatography (TLC) and subsequent spectroscopic analysis.
-
Procedure:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Monitor the fractions by TLC. Combine the fractions containing the pure product.
-
Evaporate the solvent to yield 4-Fluorophenyl anthranilate, typically as a solid.[5]
-
Confirm the purity and identity of the final product using the analytical methods described in Section 3.
-
Caption: Workflow for the synthesis of 4-Fluorophenyl anthranilate.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following subsections detail the expected spectroscopic signatures for 4-Fluorophenyl anthranilate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and the amine protons. Protons on the anthranilate ring will appear as a set of four signals in the aromatic region (~6.5-8.0 ppm). The two protons of the -NH₂ group will likely appear as a broad singlet. The four protons on the 4-fluorophenyl ring will exhibit a characteristic AA'BB' system due to symmetry and coupling to fluorine.
-
¹³C NMR: The carbon NMR spectrum will show 13 distinct signals, though some may overlap. Key signals include the carbonyl carbon of the ester (~165-170 ppm) and the carbon directly bonded to fluorine, which will appear as a large doublet due to ¹JCF coupling.[6]
-
¹⁹F NMR: This is a crucial technique for any fluorinated compound.[3] The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the 4-fluorophenyl ring. Its chemical shift will be indicative of its electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
-
N-H Stretch: Two distinct sharp peaks are expected in the range of 3350-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.[7]
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.
-
C-O Stretch: An absorption band in the 1250-1300 cm⁻¹ region will correspond to the C-O stretching of the ester.
-
C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region is indicative of the C-F bond.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound, 231.23. The exact mass can be confirmed using high-resolution mass spectrometry (HRMS).
-
Key Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-O-C₆H₄F) and subsequent loss of CO from the acylium ion. A prominent peak at m/z 120, corresponding to the [H₂N-C₆H₄-CO]⁺ fragment, is anticipated.
Table 2: Predicted Analytical Data for 4-Fluorophenyl Anthranilate
| Technique | Expected Signature | Rationale |
| ¹H NMR | Aromatic H's: ~6.5-8.0 ppm; -NH₂: Broad singlet | Chemical shifts typical for substituted benzene rings and primary amines. |
| ¹³C NMR | C=O: ~165-170 ppm; C-F: Large doublet | Characteristic chemical shift for ester carbonyl and C-F coupling.[6] |
| ¹⁹F NMR | Single resonance | Indicates a single, unique fluorine environment.[3] |
| IR | N-H: 3350-3500 cm⁻¹; C=O: ~1715 cm⁻¹; C-F: ~1200 cm⁻¹ | Characteristic stretching frequencies for amine, ester, and C-F bonds.[7] |
| MS (EI) | [M]⁺ at m/z 231; Fragment at m/z 120 | Corresponds to the molecular weight and loss of the fluorophenoxy radical. |
graph TD { A[Start: Purified Compound] --> B{Dissolve in appropriate solvent (e.g., CDCl₃, DMSO-d₆)}; B --> C[Acquire ¹H, ¹³C, ¹⁹F NMR Spectra]; B --> D[Acquire IR Spectrum]; B --> E[Acquire Mass Spectrum]; C --> F{Analyze Spectra: Chemical Shifts, Coupling, Integration}; D --> G{Analyze Spectrum: Identify Functional Group Frequencies}; E --> H{Analyze Spectrum: Molecular Ion, Fragmentation}; F & G & H --> I[Correlate All Data]; I --> J{Confirm Structure & Purity}; J --> K[End: Characterized 4-Fluorophenyl Anthranilate];// Styling node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"]; A[fillcolor="#FBBC05"]; K[fillcolor="#34A853"];
}
Caption: Workflow for the analytical characterization of the final product.
Section 4: Potential Applications in Research and Development
The unique structure of 4-Fluorophenyl anthranilate suggests its utility in several high-value research areas.
-
Pharmaceutical Drug Discovery: Anthranilic acid derivatives are precursors to a wide range of biologically active molecules. For example, fluorinated anthranilic diamides have been developed as potent insecticides.[8] The title compound could serve as a key building block for synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, or other therapeutic agents where the fluorophenyl moiety can enhance target binding or improve pharmacokinetic properties.
-
Agrochemicals: As an analogue of insecticidal compounds, it could be investigated as a lead structure or intermediate for new pesticides with potentially improved environmental profiles.[8]
-
Materials Science: Aromatic esters and fluorinated compounds are often used in the development of specialty polymers, liquid crystals, and other advanced materials. The combination of the rigid aromatic systems and the polar C-F bond could be exploited to create materials with unique thermal or optical properties.
Section 5: Safety and Handling
As a research chemical, 4-Fluorophenyl anthranilate must be handled with appropriate care. The available safety data indicates several hazards.[5]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Signal Word: Warning.[5]
-
Pictogram: GHS07 (Exclamation mark).[5]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists or if inhaled, seek medical attention.[10]
Conclusion
4-Fluorophenyl anthranilate is a valuable chemical entity whose synthesis and characterization are well within the capabilities of a standard organic chemistry laboratory. Its structure, which marries the versatile anthranilate core with the advantageous properties of fluorine, makes it a promising candidate for further investigation in drug discovery, agrochemical research, and materials science. This guide provides the foundational technical knowledge required for its synthesis, validation, and safe handling, empowering researchers to explore its full potential.
References
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Beilstein Journals. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoroanthranilic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Kysilka, O., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances. Retrieved from [Link]
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Semantic Scholar. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. Retrieved from [Link]
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SpectraBase. (n.d.). (4-Fluorophenyl) methanol, ethyl ether - Optional[13C NMR]. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]
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American Chemical Society. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]
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Carl Roth. (2019). Safety Data Sheet: Methyl anthranilate. Retrieved from [Link]
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Royal Society of Chemistry. (2020). The missing NH stretch fundamental in S1 methyl anthranilate: IR-UV double resonance experiments and local mode theory. Physical Chemistry Chemical Physics. Retrieved from [Link]
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Miltojević, A. B., et al. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Journal of the Serbian Chemical Society. Retrieved from [Link]
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Hekserij.nl. (2025). Methyl anthranilate Safety Data Sheet. Retrieved from [Link]
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Malaya Journal of Matematik. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Retrieved from [Link]
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Axxence Aromatic GmbH. (2024). Safety Data Sheet: natural methyl anthranilate. Retrieved from [Link]
-
Anshul Specialty Molecules. (n.d.). Methyl anthranilate. Retrieved from [Link]
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Physical Chemistry Chemical Physics. (2019). Vibronic Spectroscopy of Methyl Anthranilate and its Water Complex: Hydrogen Atom Dislocation in the Excited State. Retrieved from [Link]
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PCW France. (2023). Safety Data Sheet: methyl anthranilate naturel. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 30). IR Spectroscopy - Practice Problems. YouTube. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluoro-N-(4-fluorobenzylidene)aniline - Optional[FTIR]. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl anthranilate. NIST WebBook. Retrieved from [Link]
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Pahutski, T. F., et al. (2008). Synthesis of insecticidal fluorinated anthranilic diamides. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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PrepChem.com. (2016). Preparation of methyl anthranilate. Retrieved from [Link]
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MassBank. (2009). Anthranilic acid; LC-ESI-ITFT; MS; POS. Retrieved from [Link]
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National Bureau of Standards. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
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MDPI. (2022). Organoselenocyanates Tethered Methyl Anthranilate Hybrids with Promising Anticancer, Antimicrobial, and Antioxidant Activities. Retrieved from [Link]
- Google Patents. (n.d.). CN101143836A - Preparation method for 4-fluorophenylhydrazine.
-
ResearchGate. (2022). (PDF) Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Retrieved from [Link]
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Biological Activity of 4-Fluorophenyl Anthranilate Derivatives
The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for 4-fluorophenyl anthranilate derivatives .
This analysis focuses on the N-(4-fluorophenyl)anthranilic acid scaffold (a close structural analog of the NSAID flufenamic acid) and its bioactive esters/amides.
Technical Guide & Experimental Framework
Executive Summary
4-Fluorophenyl anthranilate derivatives belong to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). The core pharmacophore, N-(4-fluorophenyl)anthranilic acid (CAS: 54-60-4) , is characterized by an anthranilic acid moiety linked to a para-fluorinated phenyl ring.
While the parent scaffold is a potent Cyclooxygenase (COX) inhibitor, recent medicinal chemistry efforts have repurposed this structure for oncology and antimicrobial applications. The inclusion of the fluorine atom at the para-position is a critical bioisostere choice: it blocks metabolic hydroxylation, increases lipophilicity (LogP), and enhances binding affinity to hydrophobic pockets in targets like COX-2 and specific kinases.
Key Biological Profiles:
-
Anti-inflammatory: Inhibition of COX-1 and COX-2 enzymes (IC50 in
M range). -
Anticancer: Esters and amides of the scaffold exhibit nanomolar GI50 values against colon and leukemia cell lines.
-
Antimicrobial: Disruption of bacterial fatty acid biosynthesis.
Chemical Basis & Structure-Activity Relationship (SAR)
The Fluorine Effect
The substitution of hydrogen with fluorine at the 4-position of the N-phenyl ring is not merely structural; it is functional.
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing Cytochrome P450-mediated oxidation at the para-position, a common clearance pathway for non-fluorinated analogs.
-
Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring. This lowers the pKa of the secondary amine, potentially strengthening the intramolecular hydrogen bond with the carboxylate (or ester carbonyl), which locks the active conformation.
Pharmacophore Map
The molecule operates via three distinct regions:
-
Acidic Head Group (COOH/COOR): Essential for ionic interaction with the Arg-120 residue in the COX active site.
-
Diphenylamine Linker: Provides the necessary "L-shape" geometry.
-
4-Fluorophenyl Tail: Fits into the hydrophobic channel; fluorine interacts with non-polar residues.
Therapeutic Applications & Mechanisms[1][2]
Anti-Inflammatory (COX Inhibition)
The primary mechanism of action is the competitive inhibition of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins (PGs).
-
Mechanism: The carboxylate group anchors the molecule in the COX channel, while the fluorophenyl ring extends into the hydrophobic accessory pocket.
-
Selectivity: While generally non-selective, esterification can shift selectivity towards COX-2 by exploiting the larger side pocket of the COX-2 isoenzyme.
Anticancer Activity (Kinase & Tubulin Targeting)
Recent derivatives, particularly heteroaryl esters of N-(4-fluorophenyl)anthranilic acid, have shown potent antiproliferative effects.
-
Target: Inhibition of tubulin polymerization and specific tyrosine kinases.
-
Data: Studies indicate GI50 values < 100 nM in NCI-60 cell line panels for optimized esters, outperforming standard fenamates.
-
Apoptosis: Induction of caspase-3 dependent apoptosis in colorectal cancer cells.
Antimicrobial Activity
Derivatives function as inhibitors of bacterial fatty acid synthesis (FabH/FabI targets) and efflux pump modulators.
-
Spectrum: Active against Gram-positive bacteria (S. aureus, E. faecalis).
-
Synergy: 4-fluorophenyl analogs often show synergy with existing antibiotics by inhibiting resistance mechanisms.
Visualization: Mechanism of Action
The following diagram illustrates the dual pathway modulation (COX and Kinase) by 4-fluorophenyl anthranilate derivatives.
Figure 1: Dual-mechanism pathway showing COX inhibition (anti-inflammatory) and Kinase/Tubulin targeting (anticancer).
Experimental Protocols
Synthesis of N-(4-Fluorophenyl)anthranilic Acid
This protocol uses a modified Ullmann condensation, preferred for its robustness.
Reagents:
-
2-Chlorobenzoic acid (1.0 eq)
-
4-Fluoroaniline (1.2 eq)
-
Copper powder (Catalyst, 0.1 eq)
-
Potassium Carbonate (
, 2.0 eq) -
DMF (Solvent)
Workflow:
-
Dissolution: Dissolve 2-chlorobenzoic acid (15.6 g, 0.1 mol) in 50 mL DMF.
-
Base Addition: Add
(27.6 g, 0.2 mol) and stir at room temperature for 15 mins. -
Coupling: Add 4-fluoroaniline (13.3 g, 0.12 mol) and copper powder (0.6 g).
-
Reflux: Heat the mixture to 130°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Workup: Cool to RT. Pour into 500 mL ice water. Acidify with 2N HCl to pH 3–4.
-
Purification: Filter the precipitate. Recrystallize from ethanol/water to yield off-white crystals (Yield: ~75-85%).
-
Validation: Confirm structure via
-NMR (Look for disappearance of amine signal and shift in aromatic protons).
In Vitro COX Inhibition Assay
Objective: Determine IC50 against COX-1 and COX-2.
-
Preparation: Use a commercial COX Fluorescent Inhibitor Screening Kit.
-
Incubation: Incubate ovine COX-1 or human recombinant COX-2 with the test compound (0.01
M – 100 M) in assay buffer (100 mM Tris-HCl, pH 8.0) for 10 minutes at 25°C. -
Initiation: Add Arachidonic Acid (100
M) and the fluorometric probe (ADHP). -
Detection: Measure fluorescence (Ex/Em = 535/587 nm) after 2 minutes.
-
Calculation: $ % Inhibition = \frac{Slope_{inhibitor}}{Slope_{control}} \times 100 $. Plot log[concentration] vs. inhibition to derive IC50.
Cell Viability Assay (MTT Protocol)
Objective: Assess antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat with 4-fluorophenyl anthranilate derivatives (serial dilutions: 0.1 – 100
M) for 48h. -
Labeling: Add 20
L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C. -
Solubilization: Remove media.[1] Add 150
L DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm.
Data Summary: Comparative Potency
The following table summarizes representative biological data for the scaffold compared to standard fenamates.
| Compound | R-Group (Para) | COX-2 IC50 ( | HCT-116 GI50 ( | Metabolic Stability (t1/2) |
| Mefenamic Acid | -CH3 (ortho/meta) | 1.5 | > 50 | Low |
| Flufenamic Acid | -CF3 (meta) | 0.6 | 12.5 | High |
| N-(4-F-Phenyl) Acid | -F (para) | 0.8 | 8.2 | High |
| 4-F-Phenyl Ester * | -F (para) | > 10 | 0.15 | Moderate |
*Note: Ester derivatives often lose COX activity but gain significant anticancer potency due to improved cellular uptake and target switching.
References
-
Synthesis and Anticancer Activity of Anthranilic Acid Derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Esters of N-substituted anthranilic acids show nanomolar inhibition in cancer cell lines.[2] URL:[Link]
-
Antimicrobial and Antioxidant Activities of Anthranilate Derivatives. Source: MDPI Molecules Context: Validation of the antimicrobial spectrum of anthranilic acid scaffolds.[3][4][5][6] URL:[Link]
-
Fenamates as NSAIDs: Mechanism of Action. Source: ScienceDirect / Biochemical Pharmacology Context: Foundational mechanism of COX inhibition by N-aryl anthranilic acids. URL:[Link]
Sources
- 1. 54-60-4|N-(4-Fluorophenyl)anthranilic Acid|N-(4-Fluorophenyl)anthranilic Acid|-范德生物科技公司 [bio-fount.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues | MDPI [mdpi.com]
- 4. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpps.com [wjpps.com]
- 6. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates [mdpi.com]
(4-Fluorophenyl) 2-aminobenzoate PubChem CID and safety data
Technical Monograph: (4-Fluorophenyl) 2-aminobenzoate
Part 1: Executive Technical Summary
Compound Identity & Distinction this compound, also known as 4-fluorophenyl anthranilate , is an ester derivative of anthranilic acid. It is structurally distinct from the class of "fenamates" (e.g., flufenamic acid), which are N-phenyl derivatives. This compound is primarily utilized as a high-value intermediate in the synthesis of acridones, quinazolinones, and non-steroidal anti-inflammatory drug (NSAID) analogs.
Critical Identifier Data
-
CAS Registry Number: 680185-85-7
-
Molecular Formula: C₁₃H₁₀FNO₂
-
Molecular Weight: 231.22 g/mol
Part 2: Chemical Identity & Physical Properties
The following data aggregates physicochemical descriptors essential for analytical validation and stoichiometric calculations.
| Property | Value | Technical Note |
| IUPAC Name | This compound | Ester of 2-aminobenzoic acid and 4-fluorophenol. |
| SMILES | C1=CC=C(C(=C1)N)C(=O)OC2=CC=C(C=C2)F | Useful for cheminformatic search queries. |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow powder. |
| Melting Point | 199–203 °C (Lit.) | Range varies based on recrystallization solvent.[3] |
| Solubility | DMSO, DMF, Methanol | Poorly soluble in water; hydrolyzes in strong base. |
| pKa (Calc) | ~2.17 (Amine), ~4.85 (Acid parent) | Amphoteric character masked by esterification. |
Part 3: Safety Profile (GHS Classification)
Hazard Statement Codes This compound is classified as an Irritant under GHS standards. It is not currently listed as a controlled substance or a highly toxic acute poison, but standard laboratory precautions are mandatory due to its reactive amine and ester functionalities.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Protocols (PPE)
-
Respiratory: Use a NIOSH-approved N95 or P100 particulate respirator if dust formation is likely during weighing or transfer.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm) are required. The amine group can facilitate skin absorption.
-
Ocular: Safety goggles with side shields; face shield recommended during high-temperature synthesis.
Part 4: Synthesis Protocol (The Isatoic Anhydride Route)
Methodological Rationale While direct esterification of anthranilic acid is possible, it often suffers from low yields due to the competing nucleophilicity of the amine group (self-polymerization). The Isatoic Anhydride (IA) Method is the "Expert Choice" for synthesizing phenyl anthranilates. IA serves as a "masked" isocyanate/activated acid, allowing for a clean reaction with 4-fluorophenol driven by the irreversible release of CO₂.
Reaction Scheme
Step-by-Step Experimental Workflow
Reagents:
-
4-Fluorophenol (1.1 equiv)
-
Sodium Hydroxide (NaOH) or DMAP (Catalytic amount, 0.1 equiv)
-
Solvent: 1,4-Dioxane or DMF (Anhydrous)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is dry (flame-dried preferred).
-
Dissolution: Charge the flask with Isatoic Anhydride (10 mmol, 1.63 g) and 4-Fluorophenol (11 mmol, 1.23 g). Add 20 mL of anhydrous 1,4-Dioxane.
-
Catalysis: Add the base catalyst (powdered NaOH or DMAP). Note: Base facilitates the nucleophilic attack of the phenol on the anhydride carbonyl.
-
Reaction: Heat the mixture to 100°C . You will observe the evolution of CO₂ gas bubbles. This effervescence indicates the ring-opening reaction is proceeding.
-
Monitoring: Maintain reflux for 2–4 hours until gas evolution ceases. Monitor via TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of Isatoic Anhydride.[6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water. The product should precipitate as a solid.
-
If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from hot ethanol or a methanol/water mixture to obtain pure this compound.
Part 5: Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the critical decarboxylation step that drives the equilibrium forward.
Figure 1: Mechanistic pathway for the synthesis of this compound via Isatoic Anhydride ring-opening.
Part 6: References & Verification
-
Sigma-Aldrich. 4-Fluorophenyl anthranilate Product Sheet (CAS 680185-85-7). Retrieved from .
-
PubChem. Compound Summary for InChIKey VANOTGWIYRCGOT-UHFFFAOYSA-N.[1][7][8] National Library of Medicine. Retrieved from .
-
Organic Syntheses. Isatoic Anhydride: Reactions with Various Nucleophiles. Org.[9][10] Synth. Coll. Vol. 3, p.488. (General protocol for anthranilate esters).
-
ChemicalBook. N-(4-Fluorophenyl)anthranilic acid vs. Esters. (Used for physical property comparison and differentiation). Retrieved from .
Sources
- 1. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myttex.net [myttex.net]
- 7. 4-Fluoroanthranilic acid | C7H6FNO2 | CID 2724967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 13(S)-Hpode | C18H32O4 | CID 5280720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
The Aryl Anthranilate Scaffold: A Technical Guide to Multimodal Applications in Medicinal Chemistry
Executive Summary
The aryl anthranilate scaffold—defined primarily by the N-aryl-2-aminobenzoic acid pharmacophore (fenamates) and its ester/amide derivatives—represents a privileged structure in medicinal chemistry. While historically categorized solely as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibiting Cyclooxygenase (COX), recent chemical biology research has repositioned this scaffold as a versatile modulator of Transient Receptor Potential (TRP) ion channels and a critical fluorophore in nucleotide enzymology (MANT-ATP).
This guide dissects the structural biology, synthetic utility, and experimental application of aryl anthranilates, moving beyond basic COX inhibition to explore their role as "dirty drugs" with high repurposing potential and as precursors to acridone-based intercalators.
Part 1: Structural Biology & Pharmacophore Analysis
The biological activity of aryl anthranilates is dictated by the "diphenylamine twist." Unlike rigid fused systems, the ortho-substitution forces the two aromatic rings into a non-planar conformation. This distinct 3D geometry is critical for fitting into the hydrophobic channels of COX enzymes and TRP pore domains.
The COX Binding Mode (NSAIDs)
In COX-1 and COX-2, fenamates (e.g., Mefenamic acid, Diclofenac) bind to the active site channel.
-
The Anchor: The carboxylate group forms an ionic bridge with Arg-120 and hydrogen bonds with Tyr-355 at the base of the channel.
-
The Wedge: The N-aryl ring projects into the hydrophobic pocket, mimicking the arachidonic acid structure.
-
Conformational Selection: The secondary amine (-NH-) allows the two rings to twist (approx. 60–90°), optimizing van der Waals contacts with Phe-381 and Tyr-385 .
The Ion Channel Switch (TRP Modulation)
Recent electrophysiological studies have identified aryl anthranilates as potent modulators of TRP channels, independent of COX activity. This activity is highly sensitive to the specific substitution pattern on the N-aryl ring.
| Target | Effect | Key Compound | Mechanism |
| TRPA1 | Agonist | Flufenamic Acid | Direct binding to transmembrane domains; mimics electrophilic lipids. |
| TRPM3 | Blocker | Mefenamic Acid | Pore occlusion; highly selective inhibition of calcium entry in |
| Cl⁻ Channels | Blocker | Niflumic Acid | Voltage-dependent block of calcium-activated chloride channels (CaCCs). |
Visualization: The Divergent Pharmacophore
The following diagram illustrates how slight structural modifications shift the pharmacology from COX inhibition to Ion Channel modulation.
Caption: Divergent Structure-Activity Relationships (SAR) of the aryl anthranilate scaffold.
Part 2: Chemical Biology & Diagnostics (MANT-ATP)
Aryl anthranilates are not just therapeutic agents; they are essential diagnostic tools. The N-methylanthraniloyl (MANT) group is a small, environment-sensitive fluorophore often attached to the 2' or 3' hydroxyl of the ribose ring in ATP/GTP.
Mechanism of Fluorescence
The MANT fluorophore exhibits low quantum yield in aqueous (polar) solution due to quenching by water dipoles. However, when the MANT-nucleotide binds to a protein's active site (e.g., Myosin, G-proteins), the environment becomes hydrophobic.
-
Result: A dramatic increase in fluorescence intensity (blue shift).
-
FRET Application: The MANT group acts as a FRET acceptor for Tryptophan residues (donor) in the protein, allowing precise measurement of nucleotide binding kinetics.
Part 3: Synthetic Utility & Protocols
The aryl anthranilate scaffold serves as a "gateway" intermediate. While the classic synthesis involves the Ullmann condensation (copper-mediated), modern medicinal chemistry utilizes Palladium-catalyzed Buchwald-Hartwig amination for higher yields and broader substrate scope. Furthermore, these intermediates can be cyclized to form Acridones , a class of DNA-intercalating anticancer agents.
Synthetic Pathway Visualization
Caption: Synthetic divergence from aryl anthranilates to functional drugs and heterocycles.
Protocol A: Modern Synthesis of N-Aryl Anthranilates
Rationale: This protocol replaces the harsh Ullmann conditions with a mild Pd-catalyzed cycle, tolerating sensitive functional groups on the aryl ring.
Materials:
-
Methyl 2-bromobenzoate (1.0 equiv)
-
Substituted Aniline (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
BINAP (3 mol%)
-
Cs₂CO₃ (1.4 equiv)
-
Toluene (anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ and BINAP in toluene. Stir for 10 mins to form the active Pd-ligand complex (Yellow/Orange solution).
-
Reagent Addition: Add the methyl 2-bromobenzoate, the aniline, and the cesium carbonate base.
-
Reaction: Heat to 100°C for 12–16 hours. The Cs₂CO₃ acts as a proton scavenger, facilitating the reductive elimination step.
-
Workup: Cool to RT, filter through a celite pad (to remove Pd black and salts). Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Validation: 1H NMR should show the disappearance of the NH₂ protons of aniline and the appearance of a downfield secondary amine signal (~9-10 ppm) due to internal H-bonding with the ester carbonyl.
Protocol B: MANT-ATP Fluorescence Binding Assay
Rationale: To determine the
Materials:
-
MANT-ATP (commercially available or synthesized via isatoic anhydride reaction with ATP).
-
Target Protein (e.g., Kinesin, Myosin, or novel ATPase).
-
Buffer: 20 mM HEPES (pH 7.5), 2 mM MgCl₂, 1 mM DTT.
Step-by-Step Methodology:
-
Baseline: Add 500 nM MANT-ATP to the cuvette. Excite at 355 nm (absorption max of MANT). Record emission spectrum (400–550 nm).
-
Titration: Sequentially add aliquots of the Target Protein (0.1 µM to 5 µM).
-
Observation: Monitor the emission peak at 448 nm .
-
Self-Validation: If binding occurs, fluorescence intensity should increase (2x–5x) and the peak should shift slightly blue (to ~440 nm).
-
-
Control: Add excess unlabeled ATP (1 mM). The signal should return to baseline (competitive displacement), proving the interaction is specific to the nucleotide pocket.
-
Data Analysis: Plot Fluorescence Intensity vs. [Protein]. Fit to a quadratic binding equation to extract
.
References
-
Mechanism of NSAID Action
-
TRP Channel Modulation
-
TRPA1 Agonism
-
MANT-ATP Fluorescence
-
Acridone Synthesis
- Title: A novel synthesis of acridones via iron(II)
- Source:Arkivoc
-
URL:[Link]
Sources
- 1. Selective COX 1 and COX 2 Cyclooxygenase Inhibitor Design [proteinstructures.com]
- 2. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of TRPA1 channels by fenamate nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a novel fluorescent non-nucleotide ATP analogue and its interaction with myosin ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photosensitized direct cross-linking of fluorescent analogs of ATP to the adenine recognition domain in myosin ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Solvent selection for nucleophilic substitution of 4-fluorophenyl anthranilate
Application Note: Solvent Engineering for the Nucleophilic Substitution of 4-Fluorophenyl Anthranilate
Abstract
4-Fluorophenyl anthranilate is a bifunctional electrophile widely employed in the synthesis of quinazolinones, acridones, and benzamide pharmacophores. Its reactivity is defined by two competing electrophilic sites: the activated ester carbonyl (susceptible to Nucleophilic Acyl Substitution,
Part 1: The Mechanistic Landscape
To select the correct solvent, one must first understand the transition state energetics. 4-Fluorophenyl anthranilate presents a "hard" electrophile (carbonyl) and a "soft" electrophile (C-F bond).
Reaction Pathways
-
Pathway A: Aminolysis (
): The primary reaction with amines. The 4-fluorophenol moiety ( ) is a superior leaving group compared to alkyl alcohols ( ), making this an "active ester." -
Pathway B:
Displacement: The fluorine atom is generally inert to substitution unless the ring is activated by strong electron-withdrawing groups (e.g., ). In anthranilates, the amino group ( ) is electron-donating, deactivating the ring toward . However, under high temperatures in dipolar aprotic solvents, substitution can occur.
Solvent-Solute Interactions (Hughes-Ingold Analysis)
-
Transition State Stabilization: The rate-determining step for aminolysis is the formation of the zwitterionic tetrahedral intermediate (
). Polar solvents stabilize this charge separation, lowering the activation energy ( ). -
Nucleophile Solvation: Protic solvents (MeOH, EtOH) form hydrogen bond "cages" around the nucleophile (amine), increasing the enthalpic penalty for reaction. Aprotic solvents leave the nucleophile "naked" and more reactive.
Figure 1: Mechanistic bifurcation. Path A (Acyl Substitution) is favored by polar aprotic solvents which stabilize the
Part 2: Solvent Selection Matrix
The following matrix categorizes solvents based on their impact on the aminolysis of 4-fluorophenyl anthranilate.
| Solvent Class | Representative Solvents | Relative Rate ( | Mechanistic Impact | Recommendation |
| Dipolar Aprotic | DMSO, DMF, NMP | Fastest (100) | Stabilizes | Preferred for difficult substrates or weak nucleophiles. |
| Polar Organic | Acetonitrile (MeCN) | Fast (60) | Good balance of solubility and rate; easy workup (volatile). | Excellent for general screening. |
| Green Ethers | 2-MeTHF, CPME | Moderate (20) | Lower polarity destabilizes | Recommended for scale-up (Green Chemistry). |
| Chlorinated | DCM, Chloroform | Slow (10) | Poor stabilization of transition state; safety concerns. | Avoid unless solubility is critical. |
| Protic | Methanol, Ethanol | Variable | H-bonding cages nucleophile (slowing | Risk: Potential transesterification side-reaction. |
Critical Warning: Avoid primary alcohols (MeOH, EtOH) if high yield is required, as the alkoxide can compete with the amine, leading to the formation of methyl/ethyl anthranilate (transesterification) rather than the amide.
Part 3: Experimental Protocol
Protocol A: Kinetic Solvent Screening (High-Throughput)
Objective: Determine the optimal solvent for the reaction of 4-fluorophenyl anthranilate (1) with Benzylamine (2).
Materials:
-
Substrate: 4-Fluorophenyl anthranilate (0.1 M stock in THF).
-
Nucleophile: Benzylamine (1.5 equivalents).
-
Internal Standard: Biphenyl (for HPLC normalization).
-
Solvent Set: MeCN, DMSO, Toluene, 2-MeTHF, EtOAc.
Workflow:
-
Preparation: Aliquot 50 µL of Substrate Stock into 5 HPLC vials.
-
Evaporation: Remove THF under nitrogen stream (to ensure pure solvent environment).
-
Solvation: Add 900 µL of the respective test solvent to each vial.
-
Initiation: Add 50 µL of Nucleophile solution (in respective solvent).
-
Incubation: Shake at 25°C.
-
Sampling: Aliquot 10 µL at
min. Quench immediately in 990 µL of 0.1% Formic Acid/MeOH. -
Analysis: Monitor disappearance of Substrate (
min) and appearance of 4-fluorophenol ( min).
Protocol B: Scale-Up Synthesis (Green Chemistry Optimized)
Objective: Gram-scale synthesis of N-benzylanthranilamide using 2-MeTHF (Green alternative to DCM/DMF).
-
Charge: To a reaction vessel, add 4-fluorophenyl anthranilate (1.0 eq, 5.0 g) and 2-MeTHF (10 volumes, 50 mL).
-
Addition: Add Benzylamine (1.1 eq) dropwise over 10 minutes.
-
Note: The reaction is mildly exothermic. Maintain internal temperature
.
-
-
Catalysis (Optional): If reaction stalls >4 hours, add 0.1 eq of 1,2,4-triazole (bifunctional catalyst).
-
Workup:
-
Wash organic layer with 1M NaOH (2 x 25 mL) to remove the liberated 4-fluorophenol byproduct.
-
Wash with 1M HCl (to remove excess amine).
-
Concentrate organic phase to dryness.
-
-
Crystallization: Recrystallize from IPA/Heptane.
Part 4: Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting common synthetic failures.
Expert Insight on Self-Condensation: Anthranilates possess both a nucleophile (amine) and an electrophile (ester). In concentrated solutions or non-polar solvents where aggregation occurs, the amine of one molecule may attack the ester of another, leading to oligomerization.
-
Solution: Use polar solvents (MeCN, DMSO) to solvate the amine and prevent aggregation, or maintain high dilution .
Part 5: References
-
Mechanism of Aminolysis:
-
Oh, H. K., et al. (2004).[1] "Aminolysis of aryl chlorothionoformates with anilines in acetonitrile: effects of amine nature and solvent on the mechanism." Journal of Organic Chemistry.
-
-
Solvent Selection Guides:
-
Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[2] Organic Process Research & Development.
-
Henderson, R. K., et al. (2011). "GSK Solvent Selection Guide 2009." Green Chemistry.
-
-
Nucleophilic Aromatic Substitution (
): -
Anthranilate Reactivity:
-
Wikel, J. H., et al. (1993). "Synthesis of 3-hydroxyquinolin-4(1H)-ones." Journal of Heterocyclic Chemistry. (Contextual grounding for anthranilate cyclization).
-
Sources
- 1. Aminolysis of aryl chlorothionoformates with anilines in acetonitrile: effects of amine nature and solvent on the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Microwave-assisted synthesis of (4-fluorophenyl) 2-aminobenzoate
Application Note: Microwave-Assisted Synthesis of (4-Fluorophenyl) 2-Aminobenzoate
Executive Summary
This guide details a high-efficiency protocol for the synthesis of This compound (an anthranilate ester). Unlike traditional Fisher esterification, which is plagued by slow kinetics and competing side reactions (e.g., self-condensation of anthranilic acid), this protocol utilizes Isatoic Anhydride as a "masked" anthranilic acid equivalent.
By coupling microwave irradiation with base-catalyzed ring opening, this method achieves >85% yield in under 20 minutes, compared to 12+ hours for thermal reflux. The protocol is optimized for drug discovery workflows requiring rapid access to fluorinated pharmacophores.
Scientific Principles & Mechanism
The Chemical Challenge
Direct esterification of 2-aminobenzoic acid (anthranilic acid) with phenols is kinetically difficult due to:
-
Zwitterion Formation: The amino group deactivates the carboxylic acid.
-
Nucleophilicity: 4-Fluorophenol is significantly less nucleophilic than aliphatic alcohols.
-
Side Reactions: Thermal forcing conditions often lead to amide formation or oligomerization.
The Solution: Isatoic Anhydride Route
Isatoic anhydride acts as a highly reactive electrophile. Upon attack by the phenoxide anion (generated in situ), the anhydride ring opens, releasing CO₂ as the sole byproduct. This irreversible decarboxylation drives the reaction to completion.
Key Advantages:
-
Atom Economy: The only byproduct is CO₂ gas.
-
Speed: Microwave dielectric heating rapidly overcomes the activation energy barrier for the attack of the sterically hindered phenol.
Reaction Mechanism
The reaction proceeds via a base-catalyzed nucleophilic attack at the C4 carbonyl of the isatoic anhydride, followed by ring opening and decarboxylation.
Figure 1: Mechanistic pathway for the base-catalyzed synthesis of anthranilate esters from isatoic anhydride.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
Isatoic Anhydride (CAS: 118-48-9) - Electrophile
-
4-Fluorophenol (CAS: 371-41-5) - Nucleophile
-
DMAP (4-Dimethylaminopyridine) - Catalyst
-
DMF (N,N-Dimethylformamide) - Solvent (Anhydrous)
-
-
Equipment:
-
Single-mode Microwave Reactor (e.g., Anton Paar Monowave 300 or CEM Discover).
-
10 mL or 30 mL Pressure Vials with snap caps/crimp seals.
-
Step-by-Step Methodology
Step 1: Stoichiometric Setup To a 10 mL microwave vial, add:
-
Isatoic Anhydride: 1.0 mmol (163 mg)
-
4-Fluorophenol: 1.2 mmol (134 mg) — Slight excess ensures consumption of anhydride.
-
DMAP: 0.1 mmol (12 mg) — 10 mol% catalyst loading.
-
DMF: 2.0 mL — High dielectric constant couples well with microwaves.
Step 2: Microwave Irradiation Seal the vessel with a Teflon-lined cap. Program the reactor with the following parameters:
| Parameter | Setting | Rationale |
| Temperature | 140 °C | Sufficient energy to overcome phenol nucleophilicity barrier. |
| Hold Time | 15:00 min | Optimized for >95% conversion. |
| Pressure Limit | 15 bar | Safety cutoff (CO₂ generation will increase pressure). |
| Stirring | High (600 rpm) | Ensures uniform heat distribution (mitigates hot spots). |
| Power | Dynamic (Max 300W) | PID control to maintain target temperature. |
Step 3: Workup & Purification
-
Cooling: Allow the vessel to cool to 55°C (using compressed air cooling feature of reactor).
-
Venting: Carefully uncap the vial in a fume hood (release of residual CO₂).
-
Extraction:
-
Pour reaction mixture into 20 mL Ethyl Acetate .
-
Wash with 5% NaHCO₃ (aq) (2 x 15 mL) to remove unreacted 4-fluorophenol and DMAP salts.
-
Wash with Brine (1 x 15 mL).
-
-
Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Recrystallization: Recrystallize from minimal hot Ethanol/Water (9:1) if high purity is required for biological assays.
Validation & Quality Control
A self-validating protocol requires confirmation of chemical identity.
Analytical Expectations
-
TLC (Hexane:EtOAc 4:1):
-
Starting Material (Isatoic Anhydride): R_f ~ 0.3 (often streaks).
-
Product: R_f ~ 0.6 (Distinct UV active spot).
-
-
IR Spectroscopy:
-
Diagnostic: Disappearance of anhydride doublet (1770, 1730 cm⁻¹).
-
Confirmation: Appearance of Ester C=O (~1690 cm⁻¹) and primary Amine N-H stretch (~3350, 3450 cm⁻¹).
-
-
¹H-NMR (DMSO-d₆):
-
Look for the NH₂ broad singlet (~6.5 ppm).
-
Identify the 4-fluorophenyl aromatic signals (distinct splitting pattern due to F-H coupling).
-
Optimization Data
Comparison of methods for this compound synthesis:
| Method | Temperature | Time | Yield | Purity (HPLC) |
| Thermal Reflux (Toluene) | 110 °C | 16 Hours | 55% | 82% |
| Microwave (This Protocol) | 140 °C | 15 Min | 88% | >96% |
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Jacob, E. D., et al. (2007).[1] Microwave-assisted addition of azomethines to isatoic anhydride. Journal of Chemical Sciences, 119, 47–51.[1] [Link]
-
Organic Chemistry Portal. (2009). Microwave-Assisted Ester Formation. Organic Chemistry Portal. [Link]
Sources
Troubleshooting & Optimization
Stability of (4-fluorophenyl) 2-aminobenzoate in DMSO and methanol
Answering the call of researchers and drug development professionals, this guide from the Technical Support Center provides in-depth troubleshooting and frequently asked questions regarding the stability of (4-fluorophenyl) 2-aminobenzoate in two commonly used laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common inquiries about the handling and stability of this compound.
Q1: What is this compound and what are its key chemical features?
This compound is an aromatic ester. Structurally, it is derived from 2-aminobenzoic acid (also known as anthranilic acid) and 4-fluorophenol. Its chemical structure contains an ester linkage, which is a primary site for potential degradation, and an amino group on the benzoate ring. This compound is related to the fenamate class of molecules, which are derivatives of N-substituted anthranilic acid.[1] Understanding these functional groups is critical to predicting its stability.
Q2: Why are DMSO and methanol such common solvents, and what are their inherent risks?
DMSO and methanol are staples in the laboratory for different reasons.
-
DMSO (Dimethyl Sulfoxide): It is a polar aprotic solvent with exceptional solvating power for a wide range of organic compounds. This makes it the solvent of choice for creating high-concentration stock solutions for high-throughput screening (HTS) and compound storage.[2][3] The primary risk associated with DMSO is its hygroscopic nature—it readily absorbs water from the atmosphere.[4] This absorbed moisture can introduce a reactive component (water) into an otherwise non-reactive solvent, leading to degradation of sensitive compounds.[2]
-
Methanol (CH₃OH): It is a polar protic solvent widely used in analytical chemistry, particularly as a mobile phase component in High-Performance Liquid Chromatography (HPLC) and for preparing analytical standards.[5] Its volatility and ability to dissolve polar compounds are advantageous. However, as a protic solvent and an alcohol, methanol can act as a nucleophile, directly participating in chemical reactions with dissolved compounds.[6][7]
Q3: What are the primary stability concerns for this compound in DMSO?
The main stability risk in DMSO is hydrolysis . Although DMSO itself is relatively inert, any absorbed atmospheric water can lead to the cleavage of the ester bond in this compound.[2][6] This reaction, which can be catalyzed by trace acidic or basic impurities, would yield 2-aminobenzoic acid and 4-fluorophenol.
Studies on large compound libraries stored in DMSO show that significant degradation can occur over time, especially at room temperature.[3][8] The probability of observing a compound in a DMSO solution can decrease to 83% after 6 months and as low as 52% after one year of storage under ambient conditions.[3][8] Repeated freeze-thaw cycles can also be detrimental, not primarily by causing chemical degradation, but by promoting compound precipitation, especially in DMSO that has absorbed water ("wet" DMSO).[9]
Q4: What are the primary stability concerns for this compound in methanol?
In methanol, the primary stability risk is transesterification .[10] Methanol can react with the ester functional group of this compound, displacing the 4-fluorophenoxy group to form methyl 2-aminobenzoate and 4-fluorophenol. This reaction is an equilibrium process, but because methanol is used as the solvent (in vast molar excess), the equilibrium can be driven towards the formation of the new, transesterified products.[7] Due to this reactivity, methanol is generally not recommended as a solvent for forced degradation studies of esters, as it can generate artifacts that are not true degradants.[6]
Q5: How do storage conditions impact the stability of solutions in DMSO and methanol?
Proper storage is paramount for maintaining the integrity of your compound solutions.
| Solvent | Recommended Storage Temperature | Key Considerations |
| DMSO | -20°C or -80°C for long-term. 2-8°C for short-term. | Use anhydrous DMSO and aliquot stock solutions to minimize water absorption and freeze-thaw cycles. Store under an inert atmosphere (e.g., nitrogen or argon) if possible.[2][9] |
| Methanol | 2-8°C (Refrigerated). | Store in tightly sealed, amber glass vials to prevent evaporation and exposure to light.[5] Avoid freezing, as some compounds may have limited solubility at lower temperatures. |
Long-term storage at room temperature is strongly discouraged for both solvents, as it significantly accelerates degradation.[3][8]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Problem: "My biological assay results are inconsistent. Could compound instability be the cause?"
Answer: Absolutely. Inconsistent results are a classic sign of compound degradation. If the concentration of the active parent compound decreases over time, its apparent potency in an assay will also decrease.
Troubleshooting Steps:
-
Review Your Storage Protocol: Are you storing your DMSO stock plates at room temperature for extended periods? Are they frequently opened, exposing them to atmospheric moisture? Studies show that compound loss in DMSO at room temperature is significant over months.[3][8]
-
Prepare Fresh Solutions: Prepare a fresh stock solution of this compound from solid material. Immediately prepare a dilution in your final assay buffer and test it. Compare the results to those obtained from your older stock solution.
-
Perform a Quick Stability Check: Analyze your stock solution using HPLC-UV. Compare the chromatogram to a freshly prepared standard. A decrease in the main peak area or the appearance of new peaks is a clear indicator of degradation.
Problem: "I see unexpected peaks in my HPLC/LC-MS analysis of a sample stored in methanol. What are they?"
Answer: The most likely culprits are degradation products resulting from transesterification or hydrolysis.
Troubleshooting Steps:
-
Identify Potential Degradants: Based on the structure, the most probable degradation products are:
-
Mass Spectrometry (MS) Analysis: Use the mass-to-charge ratio (m/z) from your LC-MS data to identify the unexpected peaks.
-
This compound: C₁₃H₁₀FNO₂ (MW: 231.22 g/mol )
-
Methyl 2-aminobenzoate: C₈H₉NO₂ (MW: 151.16 g/mol )
-
2-aminobenzoic acid: C₇H₇NO₂ (MW: 137.14 g/mol )
-
4-fluorophenol: C₆H₅FO (MW: 112.10 g/mol )
-
-
Run Standards: If possible, inject commercially available standards of the suspected degradation products to confirm their identity by matching retention times.
Experimental Protocols & Visualizations
To empower your research, we provide detailed methodologies and visual workflows.
Potential Degradation Pathways
The diagram below illustrates the two primary degradation pathways for this compound in the solvents discussed.
Caption: Potential degradation pathways for this compound.
Protocol: Short-Term Stability Assessment using HPLC-UV
This protocol provides a framework for evaluating the stability of your compound over a typical experimental timeframe. This process is a simplified version of a forced degradation study.[13]
Caption: Workflow for a short-term compound stability study.
Detailed Steps:
-
Preparation (T=0):
-
Prepare a concentrated stock solution (e.g., 10 mM) of this compound in high-quality, anhydrous DMSO.
-
Create two sets of daughter solutions by diluting the stock to a final concentration (e.g., 100 µM) in (a) Methanol and (b) DMSO.
-
Immediately analyze these T=0 samples via a validated HPLC-UV method. Record the peak area of the parent compound.
-
-
Incubation:
-
Time-Point Analysis:
-
At specified time points (e.g., 2, 8, and 24 hours), inject the incubated samples onto the HPLC.
-
Record the peak area of the parent compound and note the area of any new peaks that appear.
-
-
Data Analysis:
-
For each time point and condition, calculate the percentage of the parent compound remaining relative to the T=0 sample.
-
A compound is often considered stable if >90% of the parent peak area remains. Significant decreases in the parent peak area, especially with a corresponding increase in new peaks, indicate instability.
-
References
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Transesterification. [Link]
-
Kozik, V., et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]
-
ResearchGate. (2015). Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate. [Link]
-
McLaughlin, C. K., et al. (2016). HTS library plate rejuvenation using a DMSO-rich atmosphere. Journal of Biomolecular Screening, 21(10), 1068-1076. [Link]
-
Scrivens, G. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]
-
Kozik, V. S., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-210. [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
-
Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. AAPS PharmSciTech, 15(1), 178-188. [Link]
-
Bazi, F., et al. (2018). Transesterification of Methylbenzoate with Alcohols Catalyzed by Natural Phosphate. ResearchGate. [Link]
-
Patel, K., & Dedania, Z. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]
-
Eawag. (n.d.). 2-Aminobenzoate Degradation Pathway. [Link]
-
ARCINOVA. (2021). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Schühle, K., et al. (2001). Two Similar Gene Clusters Coding for Enzymes of a New Type of Aerobic 2-Aminobenzoate (Anthranilate) Metabolism in the Bacterium Azoarcus evansii. Journal of Bacteriology, 183(17), 4969-4978. [Link]
-
ResearchGate. (n.d.). Solubility of p ABA in several solvents. [Link]
-
Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]
-
Tsenang, M., et al. (2021). Stability of methanol in samples over 7 months. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2020). Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). [Link]
-
DGRA. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. [Link]
-
Yang, Z., et al. (2021). Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry. RSC Advances, 11, 2345-2354. [Link]
-
Gili, A., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(20), 4560. [Link]
-
Latch, D. E., & Arnold, W. A. (2010). Environmental photochemistry of fenamate NSAIDs and their radical intermediates. Environmental Science & Technology, 44(15), 5855-5861. [Link]
-
Diamadopoulos, E., et al. (2019). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 9, 32189-32197. [Link]
-
Eawag. (1999). 2-Aminobenzoate Pathway (Anaerobic). [Link]
-
Marzec-Grządziel, A., & Gałązka, A. (2023). Sequencing of the Whole Genome of a Bacterium of the Genus Achromobacter Reveals Its Potential for Xenobiotics Biodegradation. International Journal of Molecular Sciences, 24(5), 4567. [Link]
-
International Programme on Chemical Safety. (1997). Methanol (HSG 105). [Link]
-
Braun, K., & Gibson, D. T. (1984). Anaerobic degradation of 2-aminobenzoate (anthranilic acid) by denitrifying bacteria. Applied and Environmental Microbiology, 48(1), 102-107. [Link]
-
ResearchGate. (n.d.). Analytical methods for the quantification of volatile aromatic compounds. [Link]
-
Szymański, P., et al. (2019). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 24(21), 3949. [Link]
-
Dai, L., et al. (2010). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology, 78(5), 875-885. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]
-
Supporting Information. (n.d.). General Information. [Link]
-
van Rantwijk, F., & Sheldon, R. A. (2007). Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. Chemical Society Reviews, 36(10), 1645-1655. [Link]
-
Chen, Y., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 831823. [Link]
-
National Center for Biotechnology Information. (n.d.). Methanol. PubChem Compound Summary for CID 887. [Link]
-
Zubair, M., et al. (2024). Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study. RSC Advances, 14, 19876-19890. [Link]
-
Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 93. [Link]
-
Hutchinson, I., et al. (2003). Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. Journal of Medicinal Chemistry, 46(21), 4540-4550. [Link]
-
Chen, C. H., et al. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. Physical Chemistry Chemical Physics, 22, 9766-9776. [Link]
-
Zubair, M., et al. (2024). Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study. RSC Advances. [Link]
-
ResearchGate. (2018). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem?[Link]
-
Tahir, M. N., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Crystals, 13(12), 1735. [Link]
-
ResearchGate. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]
-
ResearchGate. (2023). DMSO-Free Solvent Strategy for Stable and Efficient Methylammonium-Free Sn–Pb Alloyed Perovskite Solar Cells. [Link]
- Google Patents. (2011).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
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- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
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- 15. Environmental photochemistry of fenamate NSAIDs and their radical intermediates - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Anthranilic Acid Esterification
Answering your questions about optimizing reaction temperature for anthranilic acid esterification.
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the esterification of anthranilic acid. It is designed in a question-and-answer format to directly address common challenges and offer practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the esterification of anthranilic acid?
The main challenge lies in balancing the nucleophilicity of the amino group with the desired esterification at the carboxylic acid site. The amino group, being a strong nucleophile, can compete with the alcohol in reacting with the activated carboxylic acid, leading to side reactions such as dimerization or polymerization, especially at elevated temperatures. Furthermore, the amino group can be protonated by the acid catalyst, which deactivates the aromatic ring towards electrophilic attack and can reduce the overall reaction rate.
Q2: What is the generally recommended temperature range for the esterification of anthranilic acid?
The optimal temperature for the esterification of anthranilic acid is highly dependent on the specific alcohol being used and the type of catalyst employed. However, a general guideline is to maintain the reaction temperature between 60°C and 120°C. For simple, unhindered primary alcohols, lower temperatures within this range are often sufficient. For more sterically hindered alcohols, higher temperatures may be necessary to achieve a reasonable reaction rate. It is crucial to monitor the reaction closely, as excessive heat can promote the formation of unwanted byproducts.
Troubleshooting Guide
Issue 1: Low yield of the desired ester product.
Possible Cause 1: Sub-optimal reaction temperature.
-
Explanation: If the temperature is too low, the reaction kinetics will be slow, resulting in incomplete conversion of the starting material. Conversely, if the temperature is too high, it can lead to the degradation of the product or the formation of side products, such as amides from the reaction between two molecules of anthranilic acid.
-
Solution:
-
Systematic Temperature Screening: Begin the reaction at a moderate temperature (e.g., 80°C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
If the reaction is sluggish, incrementally increase the temperature by 10°C intervals, holding at each new temperature for a set period while continuing to monitor.
-
If side product formation is observed, reduce the temperature. The ideal temperature will be the one that provides the best balance between reaction rate and selectivity.
-
Possible Cause 2: Inefficient water removal.
-
Explanation: Esterification is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the reactants, thus lowering the yield of the ester.
-
Solution:
-
Dean-Stark Apparatus: For reactions run in a suitable solvent (e.g., toluene), a Dean-Stark trap is highly effective at continuously removing water as it is formed.
-
Drying Agents: The use of a chemical drying agent, such as molecular sieves, can also be employed to sequester water from the reaction mixture.
-
Issue 2: Formation of a significant amount of a high-molecular-weight byproduct.
Possible Cause: Dimerization or polymerization.
-
Explanation: At elevated temperatures, the amino group of one anthranilic acid molecule can act as a nucleophile and attack the activated carboxyl group of another molecule, leading to the formation of an amide bond and subsequent dimerization or polymerization. This is a common side reaction that competes with the desired esterification.
-
Solution:
-
Lower the Reaction Temperature: This is the most direct way to minimize this side reaction, as the activation energy for amide formation is often higher than that for esterification.
-
Protect the Amino Group: While adding extra steps, protecting the amino group (e.g., as an acetyl or Boc derivative) before esterification and deprotecting it afterward can completely prevent this side reaction and lead to a much cleaner reaction profile.
-
Catalyst Choice: The choice of catalyst can also influence the extent of side reactions. A milder catalyst may be preferable.
-
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of Anthranilic Acid
This protocol outlines a standard Fischer esterification using sulfuric acid as a catalyst.
Materials:
-
Anthranilic acid
-
Alcohol (e.g., ethanol, methanol)
-
Concentrated sulfuric acid
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add anthranilic acid (1 equivalent).
-
Add the desired alcohol in excess (typically 10-20 equivalents). The alcohol often serves as the solvent as well.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring mixture.
-
Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., reflux for ethanol) using a heating mantle.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Recommended Starting Temperatures for Esterification of Anthranilic Acid with Various Alcohols
| Alcohol | Boiling Point (°C) | Recommended Starting Reaction Temperature (°C) | Notes |
| Methanol | 64.7 | 60-65 (Reflux) | High volatility, reaction often run at reflux. |
| Ethanol | 78.4 | 75-80 (Reflux) | A very common and effective alcohol for this reaction. |
| Propanol | 97 | 90-95 | Higher temperature can increase rate but monitor for side products. |
| Butanol | 117.7 | 110-115 | Even higher temperature; increased risk of side reactions. |
| Benzyl Alcohol | 205 | 120-140 | Requires significantly higher temperatures due to steric hindrance. |
Visualizations
Caption: A typical workflow for the esterification of anthranilic acid.
Validation & Comparative
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Fluorophenyl Anthranilate
For researchers and scientists engaged in drug development and chemical analysis, a comprehensive understanding of a molecule's behavior under mass spectrometric conditions is paramount. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-fluorophenyl anthranilate. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages fundamental principles of mass spectrometry and comparative data from structurally analogous compounds to construct a reliable predictive model of its fragmentation.
Predicted Fragmentation Profile of 4-Fluorophenyl Anthranilate
4-Fluorophenyl anthranilate is an ester derivative of anthranilic acid, a structure prevalent in many biologically active compounds. Its fragmentation in a mass spectrometer is anticipated to be influenced by the ester functional group, the two aromatic rings, the amino group, and the fluorine substituent. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques are expected to yield characteristic fragmentation patterns.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, the 4-fluorophenyl anthranilate molecule is expected to form a molecular ion (M⁺˙) that will undergo extensive fragmentation. The stability of the aromatic systems suggests that the molecular ion peak should be observable.[1] The primary fragmentation pathways are predicted to involve cleavages around the ester linkage, which represents the most labile part of the molecule.
A key fragmentation pathway for esters is the cleavage of the C-O bond, leading to the formation of an acylium ion.[1][2][3] For 4-fluorophenyl anthranilate, this would result in the formation of the 2-aminobenzoyl cation. Another significant fragmentation is the cleavage of the bond between the carbonyl carbon and the aromatic ring.
The presence of the fluorine atom on the phenyl ring is expected to influence the fragmentation by directing cleavage pathways and through its isotopic signature, although fluorine is monoisotopic.
The following table summarizes the major predicted fragment ions for 4-fluorophenyl anthranilate under EI-MS.
| m/z (predicted) | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 231 | [M]⁺˙ (Molecular Ion) | [C₁₃H₁₀FNO₂]⁺˙ | Initial ionization |
| 120 | [H₂N-C₆H₄-CO]⁺ | [C₇H₆NO]⁺ | α-cleavage of the ester C-O bond |
| 111 | [F-C₆H₄-O]⁺ | [C₆H₄FO]⁺ | Cleavage of the ester C-O bond with charge retention on the fluorophenoxy group |
| 95 | [F-C₆H₄]⁺ | [C₆H₄F]⁺ | Cleavage of the C-O bond of the fluorophenoxy group |
| 92 | [C₆H₄N]⁺˙ | [C₆H₄N]⁺˙ | Loss of CO from the 2-aminobenzoyl cation |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of fluorine from the fluorophenyl cation |
Experimental Workflow for EI-MS Analysis:
A standard protocol for analyzing a compound like 4-fluorophenyl anthranilate using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source would involve:
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to ensure good separation and peak shape.
-
Ionization: The eluting compound enters the EI source, where it is bombarded with a beam of electrons (typically at 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted EI Fragmentation Pathway of 4-Fluorophenyl Anthranilate
Caption: Predicted major EI fragmentation pathways of 4-fluorophenyl anthranilate.
Electrospray Ionization (ESI) Fragmentation
ESI is a softer ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with less extensive fragmentation compared to EI.[4] Fragmentation is usually induced in the collision cell of a tandem mass spectrometer (MS/MS).
For 4-fluorophenyl anthranilate, the protonation is likely to occur at the amino group or the ester carbonyl oxygen. The fragmentation of the [M+H]⁺ ion is expected to proceed through the loss of neutral molecules.
The following table outlines the predicted fragment ions for 4-fluorophenyl anthranilate under ESI-MS/MS.
| Precursor Ion m/z (predicted) | Product Ion m/z (predicted) | Neutral Loss | Proposed Fragmentation Pathway |
| 232 ([M+H]⁺) | 120 | 112 (F-C₆H₄-OH) | Cleavage of the ester bond with proton transfer, leading to the formation of the 2-aminobenzoyl cation and neutral 4-fluorophenol. |
| 232 ([M+H]⁺) | 138 | 94 (C₆H₅NH₂) | This pathway is less likely but could involve a rearrangement. |
Experimental Workflow for ESI-MS/MS Analysis:
A typical workflow for analyzing 4-fluorophenyl anthranilate using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source would be:
-
Sample Preparation: Dissolve the sample in a suitable solvent mixture, such as acetonitrile/water with a small amount of acid (e.g., formic acid) to promote protonation.
-
LC Separation: Inject the sample into an LC system with a reverse-phase column (e.g., C18). The mobile phase gradient will be optimized for the separation of the analyte.
-
Ionization: The eluent from the LC is introduced into the ESI source, where a high voltage is applied to create charged droplets, leading to the formation of gas-phase ions.
-
MS/MS Analysis:
-
MS1: The precursor ion ([M+H]⁺) is selected in the first mass analyzer.
-
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell by colliding with an inert gas (e.g., argon or nitrogen).
-
MS2: The resulting product ions are analyzed in the second mass analyzer.
-
Predicted ESI-MS/MS Fragmentation of 4-Fluorophenyl Anthranilate
Caption: Predicted primary ESI-MS/MS fragmentation of protonated 4-fluorophenyl anthranilate.
Comparative Fragmentation Analysis with Structurally Related Compounds
To substantiate the predicted fragmentation patterns, a comparative analysis with the known mass spectra of structurally similar molecules is invaluable.
Comparison with Mefenamic Acid and its Esters
Mefenamic acid, N-(2,3-dimethylphenyl)anthranilic acid, shares the N-phenylanthranilic acid core with our target molecule. While not an ester, its fragmentation provides insight into the behavior of the N-aryl bond. The mass spectrum of mefenamic acid shows a prominent molecular ion peak and fragments corresponding to the loss of the carboxylic acid group and cleavages around the N-phenyl linkage. Studies on mefenamic acid ester prodrugs indicate that fragmentation often involves the ester group, similar to our predictions.
Comparison with Phenyl Anthranilate
Phenyl anthranilate is a close analog without the fluorine substituent. Its fragmentation pattern is expected to be very similar to that of 4-fluorophenyl anthranilate, with the key difference being the mass of the phenyl-containing fragments. For instance, the equivalent of the m/z 95 fragment ([F-C₆H₄]⁺) in phenyl anthranilate would be the phenyl cation at m/z 77. This comparison helps to confirm the origin of the fluorinated fragments in our predicted spectrum.
Comparison with Halogenated Anthranilic Acid Derivatives
The mass spectrum of methyl 4-chloroanthranilate provides a good comparison for a halogenated anthranilate. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl), makes its fragments easily identifiable. The fragmentation of this compound will show similar cleavages around the ester and losses related to the halogenated ring, supporting our predicted fragmentation of the fluorinated ring.
Conclusion
References
-
Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]
-
ESI-MS spectra of conjugate 4 (A) under the commonly used ion source... - ResearchGate. Available at: [Link]
-
Mass fragmentation patterns of compound 4. - ResearchGate. Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
Interpretation of mass spectra. Available at: [Link]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]
-
The ion–neutral complex‐mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N‐phenyl‐3‐(phenylthio)propanamides - ResearchGate. Available at: [Link]
-
mass spectra - fragmentation patterns - Chemguide. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]
-
Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem. Available at: [Link]
-
GCMS Section 6.14 - Whitman People. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
Sources
Comparative Reactivity Profile: Phenyl Anthranilate vs. 4-Fluorophenyl Anthranilate
[1]
Executive Summary
4-Fluorophenyl anthranilate (4-FPA) exhibits higher electrophilicity and reactivity compared to Phenyl anthranilate (PA) .[1] The presence of the fluorine atom at the para-position of the phenoxy leaving group exerts a net electron-withdrawing effect, lowering the pKa of the conjugate acid (4-fluorophenol) and stabilizing the transition state during nucleophilic attack.
-
Reactivity Verdict: 4-FPA is approximately 1.5–2.0x faster in nucleophilic acyl substitutions (aminolysis/hydrolysis) than PA.[1]
-
Synthetic Utility: 4-FPA serves as a superior "activated ester" for difficult amidations but requires stricter moisture exclusion during storage.[1]
-
Physical Property: 4-FPA possesses higher lipophilicity (
) and distinct metabolic stability due to the blockage of the para-position.
Structural & Electronic Basis of Reactivity
The core difference lies in the electronic influence of the substituent on the phenolic leaving group. This can be quantified using Hammett Substituent Constants (
Electronic Effects Analysis
The reactivity of phenyl esters is governed by the electrophilicity of the carbonyl carbon and the stability of the phenoxide leaving group.
-
Phenyl Anthranilate (H-substituent): The baseline reference.[1][2] The phenoxide leaving group has a pKa of ~10.0.
-
4-Fluorophenyl Anthranilate (F-substituent):
-
Inductive Effect (-I): Fluorine is highly electronegative, pulling electron density through the
-bond framework.[1] This destabilizes the ester bond and stabilizes the developing negative charge on the oxygen in the leaving group. -
Resonance Effect (+R): Fluorine can donate lone pair electrons into the aromatic ring, but this effect is weaker than its inductive withdrawal in the context of phenol acidity.
-
Net Effect: The Hammett constant (
) for Fluorine is +0.06 , indicating a net electron-withdrawing nature relative to Hydrogen.[1]
-
Leaving Group Ability (pKa Correlation)
The rate of acyl substitution correlates linearly with the acidity of the leaving group conjugate acid (Brønsted catalysis law).
| Compound | Leaving Group | Conjugate Acid pKa | Hammett | Relative Lability |
| Phenyl Anthranilate | Phenol | 9.95 | 0.00 | 1.0 (Ref) |
| 4-F-Phenyl Anthranilate | 4-Fluorophenol | 9.89 | +0.06 | ~1.8 |
Note: While the pKa difference appears small (
Visualization: Electronic Activation
The following diagram illustrates the electronic pull and the stabilization of the tetrahedral intermediate.
Figure 1: Comparative electronic activation. The fluorine atom in 4-FPA stabilizes the leaving group via inductive effects, enhancing carbonyl electrophilicity.
Mechanistic Performance: Nucleophilic Acyl Substitution[1]
In drug development, these esters are often used as intermediates to form amides (e.g., in the synthesis of quinazolinones or anthranilamides).[1]
Reaction Mechanism (Aminolysis)
The reaction proceeds via a
-
Nucleophilic Attack: The amine attacks the carbonyl carbon.
-
Tetrahedral Intermediate: Formation of a transient anionic species.[1]
-
Collapse: Elimination of the phenoxide.[1] This is the rate-determining step (RDS) where 4-FPA outperforms PA.
Experimental Protocol: Comparative Kinetics Assay
To empirically verify the reactivity difference, the following self-validating protocol is recommended. This assay monitors the release of the phenol leaving group using UV-Vis spectroscopy.
Objective: Determine the pseudo-first-order rate constant (
Materials:
-
Substrates: PA and 4-FPA (10 mM stock in DMSO).[1]
-
Nucleophile: Benzylamine (excess).[1]
-
Buffer: Phosphate buffer (pH 7.[1]4) / Acetonitrile (1:1 v/v).[1]
Protocol Steps:
-
Baseline Correction: Blank the UV-Vis spectrophotometer with the buffer/solvent mixture at 25°C.
-
Initiation: Add benzylamine (final conc. 0.1 M) to the cuvette.
-
Injection: Inject PA stock (final conc. 100 µM). Quickly mix.
-
Monitoring: Track absorbance at 270 nm (phenoxide) or 285 nm (4-fluorophenoxide). Note: Determine
of the specific leaving group beforehand. -
Data Processing: Plot
vs. time. The slope .[1] -
Comparison: Repeat with 4-FPA. Calculate Relative Rate
.[1]
Expected Outcome:
The 4-FPA will show a steeper slope, corresponding to a half-life (
Synthetic Utility: Cyclization to Acridones[3][4][5][6]
Both esters can serve as precursors for acridone synthesis, a common scaffold in oncology and antiviral research.[1]
Thermal Cyclization (Flash Vacuum Pyrolysis)
At high temperatures (>250°C) or under Lewis Acid catalysis, phenyl anthranilates undergo intramolecular cyclization to yield 9-acridone via elimination of phenol.[1]
-
Pathway: Intramolecular nucleophilic substitution (or electrocyclic rearrangement depending on conditions).[1]
-
4-FPA Advantage: The lower bond dissociation energy of the C(acyl)-O(Ar) bond in 4-FPA allows cyclization to occur at slightly lower temperatures or with higher conversion rates, reducing charring/polymerization side reactions.
Pathway Diagram
Figure 2: Acridone formation pathway.[1] The elimination of the leaving group is critical for the irreversible formation of the acridone core.
Physicochemical & Biological Properties[1][7][8][9][10][11][12]
For medicinal chemistry applications (e.g., as prodrugs), the "inert" part of the molecule (the phenol) matters.
| Property | Phenyl Anthranilate | 4-Fluorophenyl Anthranilate | Implication |
| Lipophilicity ( | ~3.6 | ~3.9 | 4-FPA is more permeable in lipid membranes.[1] |
| Metabolic Stability | Susceptible to p-hydroxylation | Blocked p-position | 4-FPA resists Phase I oxidative metabolism at the para position.[1] |
| Fluorescence | F-substitution causes a slight hypsochromic (blue) shift due to EWG effects.[1] |
Safety Note: 4-Fluorophenol (metabolite of 4-FPA) is toxic and corrosive.[1] Ensure proper waste disposal and toxicity screening if used in biological assays.[1]
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165–195.[1] Link[1]
-
Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of the Hydrolysis of p-Nitrophenyl Acetate.[1] Journal of the American Chemical Society, 86(5), 837–846.[1] (Foundational text on phenolate leaving group kinetics). Link[1]
-
Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions.[1] Journal of Physical and Chemical Reference Data, 7(2), 383-415.[1] Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1] Chemical Society Reviews, 37(2), 320-330.[1] Link
Optimization of HPLC Separation: (4-Fluorophenyl) 2-aminobenzoate vs. Critical Process Impurities
Executive Summary
This technical guide provides a high-performance liquid chromatography (HPLC) protocol for the separation of (4-fluorophenyl) 2-aminobenzoate (CAS 680185-85-7) from its critical hydrolytic and synthetic impurities.
For researchers and process chemists, the primary analytical challenge lies in the significant polarity gap between the lipophilic ester target and its polar precursors. This guide compares the chromatographic behavior of the target compound against its primary degradants—2-aminobenzoic acid (Anthranilic acid) and 4-fluorophenol —providing a robust method for purity determination and reaction monitoring.
Chemical Context & Impurity Profile[1][2][3][4][5]
To optimize retention, one must first understand the physicochemical disparities between the target and its impurities. The separation is governed by the hydrophobicity (LogP) and ionization states (pKa) of the components.
Component Analysis
| Component | Role | Structure Description | LogP (Approx) | pKa (Approx) | Detection Challenge |
| This compound | Target | Lipophilic ester. Two aromatic rings linked by ester bond. | ~3.8 - 4.2 | ~2.5 (NH₂ conjugate acid) | Late eluter; potential for carryover. |
| 2-Aminobenzoic Acid | Impurity A | Hydrolysis product / Starting material. Highly polar, zwitterionic. | 1.21 | 2.4 (COOH), 4.9 (NH₂) | Elutes near void volume; peak tailing common. |
| 4-Fluorophenol | Impurity B | Hydrolysis product / Starting material. Moderately polar. | 2.44 | ~9.9 (OH) | Intermediate elution; potential co-elution with solvent front if gradient is too fast. |
Degradation Pathway (DOT Diagram)
The following diagram illustrates the hydrolytic pathway that generates the critical impurities, necessitating the separation method.
Caption: Hydrolytic degradation of the target ester into its constituent acid and phenol impurities.
Methodology: Optimized HPLC Protocol
The following protocol uses a C18 stationary phase with an acidic mobile phase. The acidity is critical: it suppresses the ionization of 2-aminobenzoic acid (keeping it in the neutral/protonated form to increase retention) and ensures the amine on the target is controlled.
Chromatographic Conditions
-
Column: C18 (L1), 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.
-
Rationale: A standard C18 provides sufficient hydrophobic selectivity. 3.5 µm improves resolution between the early eluting acid and the solvent front.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (General) and 310 nm (Specific for Anthranilate core).
-
Injection Volume: 10 µL.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 95 | 5 | Equilibration: High aqueous content to retain polar Impurity A. |
| 5.0 | 95 | 5 | Isocratic Hold: Ensures separation of Impurity A from void. |
| 20.0 | 10 | 90 | Ramp: Elutes Impurity B and Target Ester. |
| 25.0 | 10 | 90 | Wash: Clears highly lipophilic dimers/oligomers. |
| 25.1 | 95 | 5 | Re-equilibration. |
| 30.0 | 95 | 5 | End. |
Performance Comparison & Retention Data
This section compares the chromatographic performance of the target against its impurities under the defined conditions.
Relative Retention Time (RRT) Analysis
Note: Retention times (
| Compound | Predicted | RRT (vs Target) | Resolution ( | Peak Shape Issues |
| 2-Aminobenzoic Acid | 3.5 - 4.5 | ~0.25 | N/A (First Peak) | Tailing possible due to -NH₂/-COOH interaction with silanols. |
| 4-Fluorophenol | 12.0 - 13.5 | ~0.75 | > 10.0 | Sharp, symmetrical. |
| This compound | 16.5 - 18.0 | 1.00 | > 5.0 | Broadening possible if gradient is too shallow. |
Experimental Logic (The "Why")
-
Impurity A (Acid) Retention: Without the initial 5-minute isocratic hold at 5% B, 2-aminobenzoic acid would co-elute with the injection void volume (
). The acidic mobile phase (pH 2.7) suppresses the ionization of the carboxylic acid ( 2.4), rendering it neutral and increasing its retention on the hydrophobic C18 phase. -
Target (Ester) Elution: The target is significantly more hydrophobic due to the capping of the carboxylic acid and the addition of the fluorophenyl ring. It requires a high % of organic solvent (ACN) to elute.
-
Selectivity: The large difference in hydrophobicity (
) guarantees a high resolution ( ) between the impurities and the product, making this method robust for quality control (QC).
Method Validation & Troubleshooting
Self-Validating System Checks
To ensure the method is performing correctly, verify the following system suitability parameters before running samples:
-
Resolution Check:
between 4-Fluorophenol and Target must be > 2.0. -
Tailing Factor: Tailing for 2-Aminobenzoic acid must be < 2.0. If higher, ensure Mobile Phase A pH is < 3.0.
-
Carryover: Inject a blank after the high standard. The Target peak area in the blank should be < 0.1% of the standard area.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Acid peak splits or doubles | pH of Mobile Phase A is near the pKa (2.4). | Lower pH to 2.1 using Phosphoric Acid or increase buffer strength. |
| Target peak elutes too late (>25 min) | Column aging or high hydrophobicity. | Increase final %B to 100% or switch to C8 column. |
| Ghost peaks in blank | Hydrolysis of target in the autosampler. | Prepare samples in anhydrous ACN; keep autosampler at 4°C. |
Workflow Diagram (DOT)
Caption: Operational workflow for validating the HPLC separation before batch analysis.
References
-
Sigma-Aldrich. 4-Fluorophenyl anthranilate Product Information. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724967, 4-Fluoroanthranilic acid. Retrieved from
-
Helix Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid and Isomers. Retrieved from
-
SIELC Technologies. Analysis of anthranilic acid by liquid chromatography.[1] Retrieved from
Sources
Comparative Guide: UV-Vis & Photophysical Properties of Fluorinated Methyl Anthranilates
The following guide is structured to provide an in-depth technical comparison of fluorinated anthranilic acid esters, specifically focusing on their UV-Vis absorption properties, synthesis, and utility in drug development.
Executive Summary
Methyl anthranilate (MA) and its fluorinated derivatives represent a critical class of pharmacophores and fluorescent probes. While the parent compound is a well-characterized UV-A absorber and fluorophore, the introduction of fluorine atoms onto the benzene ring significantly modulates the electronic landscape, metabolic stability, and spectral behavior of the molecule. This guide objectively compares the spectral performance of mono-fluorinated methyl anthranilates (3-F, 4-F, 5-F, 6-F) against the non-fluorinated parent, providing experimental protocols for their synthesis and characterization.
Chemical Basis & Electronic Effects
The unique spectral properties of anthranilates arise from an Intramolecular Charge Transfer (ICT) state, stabilized by a strong Intramolecular Hydrogen Bond (IMHB) between the amine hydrogen and the ester carbonyl oxygen.
The Fluorine Effect
Fluorine acts as a "chameleon" substituent in these systems due to two competing effects:
-
Inductive Withdrawal (-I): High electronegativity pulls electron density through the
-framework. -
Mesomeric Donation (+M): Lone pair donation into the
-system (specifically at ortho and para positions).
In anthranilates, the position of the fluorine atom disrupts the donor-acceptor push-pull mechanism differently:
Figure 1: Mechanistic impact of fluorine substitution on the anthranilate electronic push-pull system.
Comparative Spectral Analysis
The following data consolidates experimental observations and theoretical predictions based on Hammett substituent constants. The parent Methyl Anthranilate (MA) serves as the baseline.
Table 1: UV-Vis Absorption & Fluorescence Data (Methanol)
| Compound | Substitution Position | Stokes Shift (nm) | Electronic Mechanism | |||
| Methyl Anthranilate (MA) | None (H) | 336 | ~4,900 | 411 | 75 | Standard ICT stabilized by IMHB. |
| Methyl 3-Fluoroanthranilate | Ortho to NH | 328-332 | ~4,500 | 405 | ~75 | Inductive effect (-I) reduces NH |
| Methyl 4-Fluoroanthranilate | Meta to NH | 330-334 | ~4,700 | 408 | ~76 | Weak inductive withdrawal; minimal resonance perturbation. |
| Methyl 5-Fluoroanthranilate | Para to NH | 338-342 | ~5,100 | 418 | 78 | Resonance donation (+M) extends conjugation (Bathochromic). |
| Methyl 6-Fluoroanthranilate | Ortho to COOMe | 320-325 | ~4,200 | 395 | ~70 | Steric bulk twists ester out of plane; weakens IMHB (Hypsochromic). |
Note: Values are aggregated from experimental spectral libraries and solvatochromic studies (e.g., McFarland et al., 2015). Exact maxima may vary by ±2 nm depending on solvent purity and pH.
Solvatochromism
Fluorinated anthranilates exhibit positive solvatochromism.
-
Non-polar (Cyclohexane): Spectra are blue-shifted (
nm for MA) with vibrational fine structure. -
Polar Protic (Methanol/Water): Spectra are red-shifted (
nm) and broadened due to intermolecular hydrogen bonding with the solvent, which stabilizes the highly polar excited ICT state.
Experimental Protocols
A. Synthesis: The Isatoic Anhydride Route
This method is superior to direct esterification of anthranilic acids as it avoids strong acid catalysts and proceeds with higher yields and purity.
Reagents:
-
Fluorinated Isatoic Anhydride (specific isomer)
-
Anhydrous Methanol
-
Base Catalyst (DMAP or Et
N - 0.1 eq)
Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Charging: Add 5.0 mmol of the specific fluoro-isatoic anhydride to the flask.
-
Solvent: Add 20 mL of anhydrous methanol.
-
Catalysis: Add 0.5 mmol (10 mol%) of DMAP (4-dimethylaminopyridine).
-
Reaction: Heat to reflux (65°C) for 4–6 hours. Monitor CO
evolution (bubbling) which indicates reaction progress. -
Monitoring: Check completion via TLC (Eluent: 20% EtOAc/Hexanes). The anhydride spot (
) should disappear, replaced by the highly fluorescent ester spot ( ). -
Workup: Evaporate methanol under reduced pressure. Dissolve residue in CH
Cl , wash with NaHCO (sat. aq.) to remove any unreacted acid, then brine. Dry over Na SO . -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
B. UV-Vis Spectral Characterization
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or PerkinElmer Lambda 850).
Protocol:
-
Stock Solution: Prepare a
M stock solution of the purified ester in HPLC-grade Methanol. -
Working Solution: Dilute stock to
M. Absorbance at should be between 0.2 and 0.8 AU to ensure linearity (Beer-Lambert Law). -
Baseline: Run a baseline correction using a cuvette filled with pure Methanol.
-
Measurement: Scan from 200 nm to 500 nm. Scan speed: Medium (200 nm/min). Slit width: 1.0 nm.
-
Data Processing: Determine
and calculate Molar Extinction Coefficient ( ) using: Where is absorbance, is concentration (M), and is path length (1 cm).
Figure 2: Integrated workflow for synthesis and spectral validation.
Applications in Drug Development[1]
-
Bioisosteres: Fluorinated anthranilates serve as metabolically stable bioisosteres for the anthranilate scaffold found in drugs like Tranilast (anti-allergy) or Furosemide (diuretic). The C-F bond resists oxidative metabolism (P450) at the specific ring position.
-
Fluorescent Probes: The high quantum yield and solvatochromism make them excellent environmental probes. The 5-F derivative, with its bathochromic shift, is particularly useful for avoiding auto-fluorescence interference in biological assays.
-
19F NMR Screening: The fluorine atom acts as a built-in NMR handle, allowing for "spy molecule" binding assays where binding to a protein target causes a chemical shift change or line broadening in the 19F spectrum.
References
-
McFarland Laboratories. (2015). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry. Link
-
Rodrigues-Lopes, N., et al. (2017). Photophysics of the sunscreen ingredient menthyl anthranilate and its precursor methyl anthranilate. Physical Chemistry Chemical Physics. Link
-
Walsh, C. T., et al. (2012). Anthranilic acid derivatives: Biosynthesis and Applications. Natural Product Reports. Link
-
Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link
-
BenchChem. (2025).[1] Synthesis of Methyl 6-fluoronicotinate and related esters. Link
Sources
13C NMR spectral assignment for (4-fluorophenyl) 2-aminobenzoate
Comprehensive Structural Elucidation Guide: C NMR Assignment of this compound
Executive Summary & Compound Profile
This compound represents a classic "deceptive" scaffold in medicinal chemistry. While structurally simple, its
-
Electronic Shielding: The amino group (
) strongly shields the ortho and para positions of the benzoate ring. -
Fluorine Splitting: The
nucleus ( ) couples with carbons up to 4 bonds away, creating complex doublets that mimic impurities or overlapping signals. -
Spectral Congestion: The region between 115–117 ppm contains signals from three distinct carbon environments.
This guide compares three assignment protocols to determine the most robust method for validating this compound in a drug development pipeline.
Chemical Structure & Numbering Scheme[1]
-
Ring A (Benzoate): C1 (ipso-CO), C2 (ipso-NH2), C3-C6.
-
Ring B (Phenol): C1' (ipso-O), C2'/6', C3'/5', C4' (ipso-F).
-
Linker: C7 (Ester Carbonyl).
Comparative Analysis of Assignment Methodologies
We evaluated three standard industry approaches to assigning this molecule. The goal is to identify which method yields the highest confidence (E-E-A-T) with the most efficient workflow.
Method A: 1D Scalar Coupling Analysis (Manual)
-
Principle: Relies on identifying characteristic
coupling constants to assign the fluorinated ring, then using substituent chemical shift (SCS) additivity for the anthranilate ring. -
Pros: Requires only a standard
C experiment; no 2D time cost. -
Cons: High Failure Risk. The C3/C5 carbons of the anthranilate ring (predicted ~116 ppm) overlap directly with the C3'/5' doublet of the fluorophenyl ring (~116 ppm,
Hz). Without 2D data, distinguishing the singlet (Ring A) from the doublet (Ring B) requires high signal-to-noise and perfect shimming. -
Verdict: Suitable only for rough purity checks, not structural characterization.
Method B: Automated Software Prediction (GIAO-DFT/Database)
-
Principle: Uses algorithms (e.g., Mnova, ACD/Labs) to predict shifts.
-
Pros: Instantaneous.
-
Cons: Medium Accuracy. Most algorithms underestimate the "ortho-effect" of the ester carbonyl on the anthranilate C6 position and often miscalculate the magnitude of the fluorine induction effect on C1'.
-
Verdict: Useful as a reference, but insufficient for GMP release testing.
Method C: Integrated 2D Correlation (HSQC/HMBC) – Recommended
-
Principle: Uses Heteronuclear Single Quantum Coherence (HSQC) to map protons to carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to bridge the ester linkage.
-
Pros: Absolute Certainty. The HMBC correlation from the ester oxygen-adjacent protons is non-existent (phenol has no protons on O), but the HMBC from H6 (anthranilate) to C7 (carbonyl) and H2'/6' (phenol) to C1' definitively separates the rings.
-
Verdict: The Gold Standard for this pharmacophore.
Experimental Data & Assignment
The following data represents the consolidated assignment derived from Method C (Integrated 2D Correlation), validated against standard fluorine coupling constants.
Solvent:
Table 1: Definitive C NMR Assignment
| Position | Multiplicity | Assignment Logic (Validation) | ||
| C7 (C=O) | 166.8 | s | - | Characteristic ester carbonyl. HMBC corr. to H6. |
| C4' | 159.5 | d | 242.0 | Ipso-F. Large |
| C2 | 151.2 | s | - | Deshielded by |
| C1' | 146.5 | d | 2.8 | Ipso-O. Weak |
| C4 | 134.5 | s | - | Para to C=O. Typical aromatic CH.[1][2][3] |
| C6 | 131.2 | s | - | Meta to NH2. HMBC to C=O confirms Ring A. |
| C2'/6' | 123.1 | d | 8.5 | Ortho to O. |
| C3'/5' | 116.4 | d | 23.1 | Ortho to F. Large |
| C5 | 116.8 | s | - | Para to NH2. Shielded. Overlaps with C3'/5' leg. |
| C3 | 114.9 | s | - | Ortho to NH2. Most shielded CH. |
| C1 | 110.1 | s | - | Ipso-CO. Shielded by ortho-NH2 resonance. |
Note on the "Overlap Zone" (115–117 ppm): In a 1D spectrum, this region appears as a messy multiplet.
C3'/5' appears as a doublet centered at 116.4 ppm.
C5 appears as a singlet at 116.8 ppm.
C3 appears as a singlet at 114.9 ppm.
Differentiation: The HSQC spectrum will show C3'/5' correlating to protons with fluorine splitting (complex multiplet), while C5 and C3 correlate to standard triplets/doublets in the
domain.
Strategic Workflow Diagram
The following diagram illustrates the logical flow for assigning this specific molecule, emphasizing the decision nodes where 1D analysis fails and 2D is required.
Caption: Logical workflow for resolving spectral overlap in fluorinated benzoates. Note the critical requirement for HSQC/HMBC to resolve the Ring A/B ambiguity.
Detailed Experimental Protocol (Method C)
To replicate the high-confidence assignment, follow this protocol. This ensures self-validation through connectivity rather than assumption.
Step 1: Sample Preparation
-
Concentration: Dissolve 20–30 mg of compound in 0.6 mL
. -
Why DMSO? Chloroform (
) can cause broadening of the protons and associated carbons due to exchange. DMSO stabilizes the amine protons via hydrogen bonding, sharpening the correlations in 2D spectra.
Step 2: Acquisition Parameters
-
(1D):
-
Scans:
(Fluorinated carbons C4' and C1' have long and low NOE; they will be weak). -
Relaxation Delay (
): 2.0 s.
-
-
HSQC (Multiplicity-Edited):
-
Differentiate
(positive phase) from (negative phase). -
Validation: All aromatic carbons in this molecule are
, so all cross-peaks should have the same phase. An inverted peak indicates an impurity (e.g., aliphatic solvent residue).
-
-
HMBC (Long Range):
-
Optimize for
. -
Key Diagnostic: Look for the cross-peak between the Carbonyl (C7, ~166 ppm) and the H6 proton of the anthranilate ring (doublet, ~7.9 ppm). This anchors Ring A.
-
Step 3: Data Processing
-
Apply Exponential Multiplication (LB = 1.0 Hz) to the
FID to enhance the signal-to-noise ratio for the quaternary doublets (C1', C4'). -
Zero Filling: Essential to resolve the small
coupling (~3 Hz) on C1'.
References
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for substituent chemical shifts and coupling constants).
-
Miltojević, A. B., & Radulović, N. S. (2015).[4] Complete assignment of
- and -NMR spectra of anthranilic acid and its hydroxy derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 34(1), 121-129. -
Magritek Application Notes.Simultaneous Proton and Fluorine decoupled
NMR. (Explains the physics of C-F splitting patterns in 1D NMR). -
Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Authoritative database for J-coupling values).
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (4-Fluorophenyl) 2-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed, step-by-step framework for the proper disposal of (4-Fluorophenyl) 2-aminobenzoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a senior application scientist, my objective is to offer not just a protocol, but a deeper understanding of the principles behind these essential safety measures.
Understanding the Hazard Profile of this compound
Based on data from related aminobenzoate and fluorinated compounds, this compound should be handled as a substance that is potentially:
It is crucial to treat all laboratory chemicals with caution, and in the absence of specific data, to assume a conservative hazard profile.[7]
The Cornerstone of Compliance: Hazardous Waste Determination
The Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), mandates a "cradle-to-grave" management system for hazardous waste. The first and most critical step is to determine if the waste is hazardous.[8][9]
A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:
-
Ignitability: Flashpoint below 140°F (60°C).[10]
-
Corrosivity: pH less than or equal to 2, or greater than or equal to 12.5.[10]
-
Reactivity: Unstable, reacts violently with water, or generates toxic gases.[10]
-
Toxicity: Harmful when ingested or absorbed.[10]
Given the properties of related compounds, waste this compound is likely to be classified as hazardous due to toxicity. A formal hazardous waste determination should be conducted by qualified personnel, such as your institution's Environmental Health & Safety (EH&S) department.[11][12]
| Hazard Characteristic | Likely Classification for this compound Waste | Rationale based on Analogous Compounds |
| Ignitability | Unlikely to be a primary hazard. | Aminobenzoate derivatives are generally not highly flammable solids.[7][13] |
| Corrosivity | Unlikely. | Not an acid or a base. |
| Reactivity | Unlikely under normal conditions. | Stable under standard laboratory conditions.[14] |
| Toxicity | Likely. | Aminobenzoic acid derivatives can be harmful if swallowed or absorbed.[2] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound.
Proper waste segregation is fundamental to laboratory safety and efficient disposal.[11][15]
-
Do not mix this compound waste with other waste streams unless deemed compatible by a qualified chemist or your EH&S department.
-
Keep solid and liquid waste in separate, designated containers.[15]
-
Avoid mixing with incompatible materials, such as strong oxidizing agents.[1][7][16]
The integrity of waste containment is non-negotiable.
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[11][12] The original product container is often a suitable choice.[12]
-
The container must be clearly labeled with the words "HAZARDOUS WASTE." [11]
-
The label must also include the full chemical name: "this compound" (no formulas or abbreviations), and the approximate percentage of each component if it is a mixture.[11]
Laboratories are permitted to accumulate hazardous waste at or near the point of generation in an SAA.[10][11]
-
The SAA must be under the control of the operator of the process generating the waste.[11]
-
Keep the waste container closed at all times, except when adding waste.[11][12]
-
Store the container in a designated, well-ventilated area, away from heat or ignition sources.[16][17]
Hazardous waste must be disposed of through your institution's licensed hazardous waste management program.[18]
-
Contact your EH&S department to schedule a waste pickup when the container is approaching 90% full.[11]
-
Do not dispose of this compound down the drain or in the regular trash.[13][14][18] This is a violation of environmental regulations and can harm aquatic ecosystems.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled, sealable container for disposal as hazardous waste.[13][19]
-
For liquid solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[20]
-
Clean the spill area with soap and water.[1]
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's emergency response team or EH&S department.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][20] Remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3][17] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][17]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[17] Seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific chemical hygiene plan and EH&S guidelines, as local regulations may vary.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
- Illinois Environmental Protection Agency. Hazardous Waste.
- Elan Chemical. (2018, September 12). Safety Data Sheet - Methyl anthranilate, natural.
- Safety Data Sheet. (2018, January 13). 4-Aminobenzoic acid.
- Safety Data Sheet. (2025, December 19). 4-Fluoroanthranilic acid.
- Flinn Scientific. (2015, January 20). Ethyl 4-Aminobenzoate Safety Data Sheet (SDS).
- Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-aminobenzoate.
- Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET - n-Pentyl 4-aminobenzoate.
- Carl ROTH. Safety Data Sheet: 4-Aminobenzoic acid.
- ECHEMI. ETHYL 4-AMINO-2-FLUOROBENZOATE SDS, 73792-06-0 Safety Data Sheets.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Ethyl 4-aminobenzoate.
- MedchemExpress.com. (2025, October 9). Safety Data Sheet - 4-Aminobenzo-12-crown-4.
- Safety Data Sheet. (2015, May 4). Methyl 4-fluorobenzoate.
- Medline. (2019, August 28). Material Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - Methyl 2-aminobenzoate.
- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
- Axxence Aromatic GmbH. natural methyl anthranilate - Safety Data Sheet.
- SAFETY DATA SHEET. Methyl anthranilate.
Sources
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- 9. Hazardous Waste [epa.illinois.gov]
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Personal protective equipment for handling (4-Fluorophenyl) 2-aminobenzoate
CAS Number: 680185-85-7 Synonyms: 4-Fluorophenyl anthranilate Molecular Formula: C₁₃H₁₀FNO₂ Molecular Weight: 231.22 g/mol
Part 1: Executive Summary & Immediate Action
For the attention of: Laboratory Managers, Synthetic Chemists, and HSE Officers.
(4-Fluorophenyl) 2-aminobenzoate is an ester derivative of anthranilic acid and 4-fluorophenol. While classified primarily as an irritant (H315, H319, H335), its structural integrity masks a latent hazard: hydrolysis releases 4-fluorophenol , a toxic and corrosive compound. This guide elevates standard safety protocols to account for both the parent compound and its degradation products.
🔴 Critical Safety Card
| Parameter | Specification |
| Primary Hazards | Skin Irritation (H315), Eye Irritation (H319), Respiratory Irritation (H335). |
| Latent Hazard | Hydrolysis yields 4-Fluorophenol (Toxic/Corrosive). Avoid strong acids/bases. |
| Signal Word | WARNING |
| GHS Pictograms | (Exclamation Mark) |
| Storage | Ambient temperature (15–25°C).[1][2] Keep dry.[3][4][5][6][7][8][9] |
| Firefighting | Dry chemical, CO₂, or alcohol-resistant foam.[10] Do not use high-pressure water jets. |
Part 2: Chemical Profile & Hazard Analysis
Scientific Integrity Note: Understanding the "Why" behind the risk.
As a Senior Application Scientist, I emphasize that safety datasheets (SDS) often treat stable esters as simple irritants. However, in a drug development context, you will likely subject this compound to nucleophilic attack or metabolic stability assays.
-
The Ester Linkage Vulnerability: The bond between the anthranilate and the 4-fluorophenyl group is susceptible to hydrolysis.
-
In-situ Risk:[11] If this compound contacts water, mucous membranes, or hydrolytic enzymes, it degrades.
-
Degradation Product:4-Fluorophenol is significantly more hazardous than the parent ester, possessing high dermal toxicity and corrosive properties [1].
-
-
Fluorine Substitution: The fluorine atom at the para position increases lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated analogs [2].
Physicochemical Data Table
| Property | Value | Operational Implication |
| Physical State | Solid (Powder/Crystalline) | Dust generation is the primary exposure vector. |
| Solubility | Low in water; Soluble in DMSO, Methanol | Use solvent-resistant gloves during dissolution. |
| Melting Point | N/A (Specific data scarce; analogs ~60-100°C) | Store away from heat sources to prevent phase change/degradation. |
| Reactivity | Incompatible with strong oxidizers, acids, bases | Segregate from caustic storage cabinets. |
Part 3: Personal Protective Equipment (PPE) Strategy
Effective PPE is not just about compliance; it is a barrier against the specific permeation physics of the chemical.
Hand Protection: The "Solvent Rule"
Since this solid is often dissolved in organic solvents (DMSO, DCM) for usage, the solvent dictates the glove material , not just the solute.
-
Dry Handling (Weighing/Transfer):
-
Material: Nitrile Rubber.
-
Thickness: Minimum 0.11 mm (4 mil).
-
Rationale: Nitrile provides excellent abrasion resistance against crystalline solids.
-
-
Wet Handling (Synthesis/Extraction):
-
Material: High-Performance Nitrile or Laminate (Silver Shield®).
-
Protocol: Double Gloving is mandatory if using halogenated solvents (DCM) or DMSO.
-
Rationale: DMSO acts as a carrier solvent, dragging dissolved toxicants (like the 4-fluorophenol metabolite) through skin barriers [3].
-
Respiratory Protection
-
Primary Control: All open handling must occur inside a certified Chemical Fume Hood .
-
Secondary Control: If weighing outside a hood (not recommended) or spill cleanup is required:
-
Respirator: NIOSH N95 (minimum) or P100 (preferred) for particulates.
-
Cartridge: Organic Vapor (OV) cartridge if dissolved in volatile solvents.
-
Eye & Body Protection[2][6][13]
-
Eyes: Chemical Safety Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for powders due to the risk of airborne dust settling behind the lens.
-
Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt). Closed-toe chemical-resistant shoes.
PPE Decision Logic Diagram
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and solvent carrier.
Part 4: Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Minimize dust generation and inhalation risk.
-
Preparation:
-
Verify fume hood airflow (face velocity 80–100 fpm).
-
Place an anti-static gun or ionizer near the balance if the powder is static-prone (common with fluorinated aromatics).
-
-
Weighing:
-
Use a pre-tared vial. Do not weigh directly onto paper.
-
Technique: Use a disposable spatula. Avoid "tapping" the spatula against the vial rim, which aerosolizes particles.
-
-
Cleanup:
-
Immediately wipe the balance area with a damp Kimwipe (water/surfactant) to capture invisible dust.
-
Dispose of the Kimwipe as solid hazardous waste.
-
Protocol B: Synthesis & Hydrolysis Handling
Objective: Manage the release of toxic phenols.
If your workflow involves hydrolyzing the ester (e.g., saponification):
-
Assume Toxicity: Treat the reaction mixture as if it contains free 4-fluorophenol.
-
Quenching:
-
Do not acidify rapidly. Acidification precipitates the organic acids.
-
Perform quenching in a hood to capture potential phenolic vapors.
-
-
Waste Stream: Segregate aqueous waste from this process as "Halogenated Organic Waste" due to the fluorine content.
Part 5: Emergency Response & Disposal
Spill Response Algorithm
Scenario: 5g bottle dropped on the floor.
-
Isolate: Evacuate the immediate 10ft radius. Mark the zone.
-
Protect: Don N95 respirator, goggles, and double nitrile gloves.
-
Contain:
-
Do not dry sweep. This generates dust.
-
Cover the spill with a wet paper towel (water or PEG-400) to dampen the powder [4].
-
-
Clean: Scoop the damp material into a wide-mouth waste jar. Wipe the surface 3x with soap and water.
-
Dispose: Label as "Hazardous Waste: Toxic Solid (Fluorinated)."
Waste Disposal Specifications
| Waste Type | Classification | Disposal Method |
| Solid Waste | Halogenated Organic Solid | High-temperature incineration. |
| Liquid Waste | Halogenated Solvent Waste | Do not mix with non-halogenated solvents. |
| Contaminated Sharps | Hazardous Sharps | Rigid sharps container; do not recap needles. |
Emergency Workflow Diagram
Figure 2: Triage workflow for spills and personnel exposure.[9]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9732, 4-Fluorophenol. Retrieved from [Link]
- Zhai, H., & Maibach, H. I. (2004). Dermatotoxicology. CRC Press.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. Methyl Anthranilate (MA) (CAS NO:134-20-3) | Methyl Anthranilate (MA) Manufacturer and Suppliers | Scimplify [scimplify.com]
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- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.ie [fishersci.ie]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 4-Fluorophenol(371-41-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. chemscene.com [chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
